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  • Product: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
  • CAS: 53732-41-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol: Properties and Applications in Asymmetric Synthesis

Introduction (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral auxiliary of significant interest in the field of asymmetric synthesis. Its rigid bicyclic structure, derived from the readily available (1S,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral auxiliary of significant interest in the field of asymmetric synthesis. Its rigid bicyclic structure, derived from the readily available (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol, provides a well-defined stereochemical environment, making it an effective tool for the enantioselective synthesis of chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and application, particularly in the asymmetric reduction of ketones. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the capabilities of this versatile chiral auxiliary.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a chiral auxiliary is paramount for its effective application in synthesis. This section details the key characteristics of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.

General and Physical Properties

This chiral auxiliary is typically a white to off-white powder, with a defined melting point and optical activity, which are critical indicators of its purity and stereochemical integrity.

PropertyValueReference(s)
CAS Number 53732-41-5[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[1][4]
Molecular Weight 191.23 g/mol [1][4]
Appearance Powder[1]
Melting Point 61-65 °C[1]
Optical Rotation [α]²⁰/D -172° (c = 10.8 in chloroform)[1]
Spectral Data (Predicted and Representative)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons of the oxazoline ring, the methylene protons of the hydroxymethyl group, and the methyl protons at the 2-position. The coupling patterns and chemical shifts of the oxazoline ring protons are particularly important for confirming the trans stereochemistry.[5][6][7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the phenyl carbons, the carbons of the oxazoline ring (C2, C4, and C5), the hydroxymethyl carbon, and the methyl carbon. The chemical shifts of the oxazoline ring carbons provide valuable information about the electronic environment of the heterocyclic core.[8][9][10]

Infrared (IR) Spectroscopy: The IR spectrum is expected to display key absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, the C=N stretch of the oxazoline ring, and C-O stretches.[11][12][13]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3500–3200 (broad)
C-H Stretch (Aromatic)3100–3000
C-H Stretch (Aliphatic)3000–2850
C=N Stretch (Oxazoline)1680–1640
C-O Stretch1320–1000

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would be expected to involve the loss of the hydroxymethyl group, cleavage of the oxazoline ring, and fragmentation of the phenyl group.[14][15][16]

Solubility Profile

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a polar molecule containing both a hydroxyl group and an oxazoline ring, as well as a nonpolar phenyl group. This structure suggests solubility in a range of organic solvents. While extensive quantitative data is not available, its solubility can be inferred from its use in various reaction media.

SolventPredicted Solubility
MethanolSoluble
EthanolSoluble
ChloroformSoluble
DichloromethaneSoluble
TetrahydrofuranSoluble
Ethyl AcetateModerately Soluble
HexaneSparingly Soluble
WaterSparingly Soluble

The shake-flask method followed by quantification techniques like HPLC can be employed to determine precise solubility values in various solvents.[17][18]

Stability and Handling

The 2-oxazoline ring is generally stable under a variety of reaction conditions.[19] It is resistant to nucleophiles, bases, radicals, and weak acids. However, strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis and ring-opening.[1][20][21]

Safe Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[2][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][22][23][24][25] Avoid inhalation of dust and contact with skin and eyes.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][11][15][26][27]

Synthesis of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

The most common and efficient synthesis of this chiral auxiliary involves the condensation of (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol with an appropriate orthoester, typically triethyl orthoacetate.

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction. First, the amino alcohol reacts with the orthoester to form an intermediate aminal. Subsequent acid-catalyzed intramolecular cyclization with the elimination of ethanol yields the desired oxazoline. The stereochemistry of the starting amino alcohol is retained in the product.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2-substituted-2-oxazolines from amino alcohols.[3]

Materials:

  • (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol

  • Triethyl orthoacetate

  • Anhydrous p-toluenesulfonic acid (catalytic amount)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Anhydrous Magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol (1 equivalent) and anhydrous toluene.

  • Add triethyl orthoacetate (1.1 equivalents) to the suspension.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

  • After the theoretical amount of ethanol has been collected and the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.

Visualization of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product AminoAlcohol (1S,2S)-(-)-2-amino- 1-phenyl-1,3-propanediol Condensation Condensation & Cyclization (Toluene, cat. p-TsOH, Reflux) AminoAlcohol->Condensation Orthoester Triethyl orthoacetate Orthoester->Condensation Quench Quench (aq. NaHCO₃) Condensation->Quench Extraction Extraction (Et₂O) Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product (4S,5S)-(-)-2-Methyl-5-phenyl- 2-oxazoline-4-methanol Purification->Product

Caption: Synthetic workflow for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.

Application in Asymmetric Synthesis: Reduction of Ketones

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol serves as a precursor to a chiral ligand for the borane-mediated asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] This transformation is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Principle

The chiral amino alcohol reacts in situ with borane (e.g., from a borane-tetrahydrofuran complex) to form a chiral oxazaborolidine catalyst. This catalyst coordinates to the ketone, positioning the carbonyl group for a stereoselective hydride transfer from a second equivalent of borane. The steric environment created by the phenyl and methyl groups on the oxazoline backbone directs the hydride attack to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a general procedure for the asymmetric reduction of acetophenone as a model substrate.[26][28][29][30][31]

Materials:

  • (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes and needles for transfer of anhydrous reagents

  • Magnetic stirrer and cooling bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chiral GC or HPLC for enantiomeric excess determination

Procedure:

  • Catalyst Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (0.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add borane-THF complex (0.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction: In a separate oven-dried, nitrogen-flushed flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Cool the acetophenone solution to 0 °C and slowly add the pre-formed catalyst solution via cannula.

  • To this mixture, add borane-THF complex (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.

  • Add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Visualization of Asymmetric Reduction Workflow:

AsymmetricReduction cluster_catalyst Catalyst Formation cluster_reduction Reduction cluster_analysis Workup & Analysis ChiralAux (4S,5S)-(-)-2-Methyl-5-phenyl- 2-oxazoline-4-methanol Catalyst Chiral Oxazaborolidine Catalyst ChiralAux->Catalyst Borane1 BH₃·THF (0.1 eq) Borane1->Catalyst ReductionStep Asymmetric Reduction Catalyst->ReductionStep Ketone Acetophenone Ketone->ReductionStep Borane2 BH₃·THF (1.0 eq) Borane2->ReductionStep Workup Quench, Extraction, Purification ReductionStep->Workup Product Chiral Alcohol (1-Phenylethanol) Workup->Product Analysis Chiral GC/HPLC Product->Analysis

Caption: Workflow for the asymmetric reduction of acetophenone.

Conclusion

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a valuable and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation, well-defined stereochemistry, and effectiveness in promoting high enantioselectivity, particularly in the reduction of ketones, make it an attractive tool for the synthesis of complex chiral molecules. The detailed information and protocols provided in this technical guide are intended to facilitate its successful application in research and development settings, contributing to the advancement of asymmetric synthesis and the production of enantiomerically pure compounds.

References

  • Ganesan, A. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(3), 377-382.
  • Wikipedia. Oxazoline. [Link]

  • Stenutz, R. (4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447-476.
  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (2013). 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1022.
  • Glassner, M., & Hoogenboom, R. (2013). Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles. Polymer Chemistry, 4(17), 4678-4686.
  • Eisenberg, R. L. (1998). Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project.
  • Connor, C., & MacKinnon, S. (2019). Safe handling of hazardous drugs. Current Oncology, 26(2), e232-e238.
  • Delgádia, E., & Ben-Tzvi, A. (2016). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts.
  • Asami, M., & Kobayashi, S. (1983). ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL HYDRIDE REAGENT PREPARED FROM LITHIUM ALUMINIUM HYDRIDE AND (S)-2-(ANILINOMETHYL)PYRROLIDINE. Chemistry Letters, 12(6), 875-878.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 336-341.
  • University of California, Santa Cruz. IR Tables. [Link]

  • Stenutz, R. (4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol. [Link]

  • UCLA Chemistry & Biochemistry. IR Chart. [Link]

  • Clark, J. mass spectra - fragmentation patterns. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kurbanoglu, E. B., Zilbeyaz, K., Ozdal, M., Taskin, M., & Kurbanoglu, N. I. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource technology, 101(11), 3825–3829.
  • Al-Zoubi, N., & Arida, A. I. (2022).
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  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (4S,5R)-4-Methylaminorex. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • YouTube. Carbon-13 NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. [Link]

  • Google Patents.
  • Song, H., et al. (2022). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 27(19), 6593.
  • Google Patents. US5072056A - Synthesis of 2-phenyl-1,3-propanediol.

Sources

Exploratory

The Architectural Blueprint of Chiral Catalysts: A Crystallographic Guide to (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol Transition Metal Complexes

Abstract This technical guide provides an in-depth exploration of the crystallographic structures of transition metal complexes incorporating the chiral ligand (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the crystallographic structures of transition metal complexes incorporating the chiral ligand (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol and its closely related analogues. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the critical relationship between the three-dimensional architecture of these complexes and their function, particularly in the realm of asymmetric catalysis. We will dissect the synthesis, coordination chemistry, and structural characterization of this important class of compounds, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Chiral Oxazoline Ligands

Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis[1]. Their prevalence stems from a modular synthesis, steric tuneability, and the ability to form stable, well-defined complexes with a variety of transition metals. The inherent chirality of the oxazoline ring, derived from readily available chiral amino alcohols, allows for the effective transfer of stereochemical information during a catalytic cycle, making them invaluable for the enantioselective synthesis of pharmaceuticals and fine chemicals[2][3].

The specific ligand of focus, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS 53732-41-5)[2][4], belongs to the family of C1-symmetric ligands. It possesses two key coordinating functionalities: the nitrogen atom of the oxazoline ring, a soft donor, and the oxygen atom of the hydroxymethyl group, a hard donor. This hybrid donor nature allows the ligand to act as a versatile chelating agent, capable of forming stable five-membered rings with a metal center. This "hemilabile" character, where one donor atom can potentially dissociate and re-associate, is a crucial feature in many catalytic processes[5].

While a publicly accessible crystal structure of a transition metal complex with this exact ligand is not available as of this writing, a wealth of data exists for structurally analogous phenyl-oxazoline systems. By examining these related structures, we can confidently infer the coordination behavior and structural motifs of the target complexes.

Synthesis and Coordination Chemistry

The synthesis of the (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol ligand typically starts from the chiral amino acid, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol. The general synthetic pathway involves the formation of the oxazoline ring followed by functional group manipulation.

The coordination of this ligand to a transition metal typically occurs in a bidentate fashion, utilizing the oxazoline nitrogen and the hydroxyl oxygen. This chelation forms a conformationally rigid five-membered ring, which is critical for creating a well-defined chiral environment around the metal center.

Common transition metals complexed with this class of ligands include:

  • Palladium(II): Often used in cross-coupling reactions, Pd(II) complexes with oxazoline ligands frequently adopt a distorted square planar geometry[6][7].

  • Copper(I) and Copper(II): Employed in a wide range of catalytic reactions including cyclopropanation and Lewis acid catalysis, copper complexes can exhibit tetrahedral, square planar, or square-pyramidal geometries depending on the oxidation state and co-ligands[8][9].

  • Rhodium(I) and Rhodium(III): Known for their roles in hydrogenation and hydrosilylation, rhodium complexes can adopt square planar, square pyramidal, or octahedral geometries[7][10].

The following diagram illustrates the general coordination mode of a (4S,5S)-phenyl-oxazoline-4-methanol ligand to a generic transition metal center (M).

CoordinationMode cluster_ligand M M N N M->N N-coordination O O M->O O-coordination N->O Ligand (4S,5S)-Phenyl-Oxazoline -4-methanol Ligand

Caption: Bidentate N,O-chelation of the ligand to a metal center.

Crystallographic Structure Analysis: Insights from Analogues

The three-dimensional arrangement of atoms in a coordination complex, determined by single-crystal X-ray diffraction, is the definitive evidence of its structure. This information is crucial for understanding reaction mechanisms and for designing more effective catalysts.

Representative Crystal Structure: Palladium-PHOX Complexes

Palladium complexes with 2-(2-oxazolinyl)phenyl (Phox) ligands are excellent models for understanding the coordination of our target ligand. In many reported structures, the Phox ligand acts as a bidentate, cyclometalated ligand, forming a stable five-membered palladacycle. The palladium center typically exhibits a distorted square planar geometry.[11][12][13].

For instance, in chloro{4-(2-oxazolinyl)-[2.2]paracyclophane,5-C,3-N}(triphenylphosphine)palladium(II), the palladium is coordinated to the oxazoline nitrogen, a cyclometalated carbon, a chloride ion, and a phosphine ligand[13]. This arrangement forces the substituents on the oxazoline ring into specific spatial orientations, which constitutes the basis for asymmetric induction.

Representative Crystal Structure: Copper-Bis(oxazoline) Complexes

Copper(II) complexes with bis(oxazoline) ligands have been extensively studied. These complexes often display square-planar or distorted tetrahedral geometries[8]. In a typical Cu(II)-bis(oxazoline) complex, the copper ion is chelated by the two nitrogen atoms of the ligand and two other ligands, such as chlorides or water molecules. The substituents at the chiral centers of the oxazoline rings project outwards from the coordination plane, creating chiral pockets that direct the approach of a substrate[8][14].

Key Structural Parameters

When analyzing the crystal structure of such complexes, several parameters are of paramount importance. The table below summarizes typical ranges for key bond lengths and angles, derived from published structures of related oxazoline complexes.

ParameterMetalTypical ValueSignificance
M-N (oxazoline) Bond LengthPd(II)2.01 - 2.03 ÅStrength of the metal-nitrogen bond.
M-N (oxazoline) Bond LengthCu(II)1.98 - 2.02 ÅInfluences the electronic properties of the metal center.
M-O (hydroxyl) Bond LengthCu(II)1.97 - 2.48 ÅCan indicate the strength of the O-coordination.[15]
N-M-O Bite AngleVarious80 - 85°The constrained angle of the five-membered chelate ring.
Coordination GeometryPd(II)Distorted Square PlanarCommon for d8 metals, influences substrate approach.[6][7]
Coordination GeometryCu(II)Square Planar / PyramidalFlexible coordination allows for various reaction pathways.[8][15]

Note: These values are illustrative and can vary based on the specific metal, co-ligands, and crystal packing forces.

Experimental Workflow: From Synthesis to Structure

The process of obtaining a crystal structure is a multi-step endeavor requiring careful execution and analysis. The following workflow outlines the key stages.

Caption: Standard workflow for crystallographic analysis.

Detailed Experimental Protocol: Synthesis and Crystallization of a Representative Complex

This protocol provides a generalized procedure for the synthesis of a Cu(II) complex with a chiral oxazoline-methanol ligand and its subsequent crystallization.

Objective: To synthesize and crystallize [Cu((4S,5S)-L)Cl₂], where L is the title ligand.

Materials:

  • (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (1 equivalent)

  • Copper(II) Chloride (CuCl₂) (1 equivalent)

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Schlenk flask and standard glassware

Procedure: Synthesis

  • Rationale: Working under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation of sensitive reagents and ensures the anhydrous conditions necessary for many organometallic reactions.

    • Dissolve (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in anhydrous methanol in a Schlenk flask under an inert atmosphere.

  • Rationale: A stoichiometric amount of the metal salt is added to ensure complete complexation of the ligand. The color change is a primary indicator of complex formation.

    • In a separate flask, dissolve CuCl₂ in anhydrous methanol. Add this solution dropwise to the ligand solution with stirring. A color change (e.g., to blue or green) should be observed.

  • Rationale: Stirring at room temperature for several hours allows the complexation reaction to proceed to completion.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Rationale: Removing the solvent under reduced pressure (in vacuo) isolates the crude product without thermal decomposition.

    • Remove the solvent in vacuo to yield the crude complex as a solid.

Procedure: Crystallization

  • Rationale: The choice of solvent system is critical for successful crystallization. The goal is to find a solvent in which the compound is sparingly soluble.

    • Dissolve the crude complex in a minimum amount of a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Rationale: Slow evaporation or vapor diffusion are common techniques to grow high-quality single crystals. Slow cooling of a saturated solution allows for the ordered arrangement of molecules into a crystal lattice.

    • Method A: Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment. Crystals should form over several days.

    • Method B: Vapor Diffusion: Place the vial of the complex solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether or pentane). Vapors of the anti-solvent will slowly diffuse into the complex solution, reducing its solubility and inducing crystallization.

  • Rationale: Once formed, crystals must be handled carefully to prevent damage. The mother liquor prevents the crystals from drying out and losing their crystallinity.

    • Once suitable crystals have formed, carefully remove them from the mother liquor and immediately mount them on the diffractometer for analysis.

Conclusion and Future Directions

The crystallographic analysis of transition metal complexes with chiral ligands like (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is fundamental to the rational design of new and improved asymmetric catalysts. While the precise structure of a complex with this specific ligand awaits discovery, the principles of its coordination chemistry and three-dimensional architecture can be reliably understood through the study of its close analogues. The distorted square planar geometry of palladium complexes and the versatile coordination environments of copper complexes provide a structural basis for their catalytic activity.

Future work should focus on the synthesis and crystallization of complexes with the title ligand and a broader range of transition metals. The detailed structural characterization of these compounds, deposited in public databases like the Cambridge Structural Database (CSD)[5][16], will undoubtedly provide deeper insights and accelerate the development of next-generation catalysts for stereoselective transformations.

References

  • Hussain, S. M., Ibrahim, M. B., Fazal, A. et al. (2014). Palladium-bis(oxazoline) complexes with inherent chirality: Synthesis, crystal structures and applications in Suzuki, Heck and Sonogashira coupling reactions. King Fahd University of Petroleum & Minerals.
  • Serrano, J. L., Garcia, L., Perez, J. et al. (2008). Synthesis and characterization of new oxazoline-based palladacycles with bridging or terminal imidate ligands. Crystal structures of [{Pd(mu-dibromomaleimidate)(Phox)}(2)], [Pd(dibromomaleimidate)(Phox)(PPh3)] and [Pd(glutarimidate)(Phox)(PPh3)] (Phox=2-(2-oxazolinyl)phenyl)). Polyhedron, 27(6), 1699-1706.
  • Hu, J., & Zao, G. Y. (2013). Synthesis and Crystal Structure of a New Copper Complex: [Cu(Phen)(H2O)2SO4]. Asian Journal of Chemistry, 25(10), 5785-5787.
  • Gong, L., Chen, R., & Hu, X. (2002). Rhodium(III) and Rhodium(II) Complexes of Novel Bis(oxazoline) Pincer Ligands. Organometallics, 21(26), 5721–5728. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available at: [Link]

  • Robinson, P. D., Hua, D. H., et al. (1993). (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section C, 49(6), 1238-1240. Available at: [Link]

  • Alfa Chemistry. (n.d.). Oxazoline Ligands.
  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714.
  • Stenutz, R. (n.d.). (4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol.
  • Paps, C., et al. (2022). Trigonal Bipyramidal Rhodium(I) Methyl and Phenyl Complexes: Precursors of Oxidative Methyl and Phenyl Radical Generation. Molecules, 27(5), 1543. Available at: [Link]

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699. Available at: [Link]

  • ResearchGate. (2025). Structural characterization of copper complexes with chiral 1,2,4-triazine-oxazoline ligands. Available at: [Link]

  • ResearchGate. (2018). Chiral oxazoline ligands of the types 1, 2 and 3. Available at: [Link]

  • Vasylyeva, V., et al. (2000). (4S,5S)-(+)-4-Hydroxymethyl-2,5-diphenyloxazoline. Acta Crystallographica Section C, 56(8), 981-982. Available at: [Link]

  • Sadow, A. D., et al. (2010). Reactions of Tris(oxazolinyl)phenylborato Rhodium(I) with C-X (X = Cl, Br, OTf) Bonds: Stereoselective Intermolecular Oxidative Addition. Organometallics, 29(18), 4105–4114. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of new oxazoline-based palladacycles with bridging or terminal imidate ligands. Crystal structures of [{Pd(μ-dibromomaleimidate)(Phox)} 2], [Pd(dibromomaleimidate)(Phox)(PPh 3)] and [Pd(glutarimidate)(Phox)(PPh 3)] (Phox = 2-(2-oxazolinyl)phenyl)). Available at: [Link]

  • ResearchGate. (2025). Direct ortho-palladation of 2-phenyl-2-oxazoline: Crystal structure of Cl2Pd(OCH2CH2N=C-Ph)2 and Cl(PPh3)Pd(OCH2CH2N=C-C6H 4). Available at: [Link]

  • University of Georgia. (n.d.). (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline.

Sources

Foundational

1H and 13C NMR Spectral Data Analysis for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol: A Comprehensive Guide for Structural Elucidation

Executive Summary In the realm of asymmetric catalysis and drug development, chiral oxazolines are highly privileged scaffolds. Specifically, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol serves as a critical chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric catalysis and drug development, chiral oxazolines are highly privileged scaffolds. Specifically, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol serves as a critical chiral auxiliary and a precursor for highly selective transition-metal ligands (e.g., Iridium and Palladium complexes)[1]. The efficacy of these catalysts is entirely dependent on the absolute stereochemical integrity of the oxazoline ring.

As a Senior Application Scientist, I have found that relying solely on optical rotation or mass spectrometry is insufficient for rigorous quality control. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR spectral data for this compound, establishing a self-validating framework for stereochemical and structural verification.

Self-Validating Synthesis & Sample Preparation Protocol

To ensure the NMR data is reliable, the origin of the sample must be chemically sound. The synthesis of this oxazoline from its parent aminodiol is a classic example of a stereoretentive cyclization.

Synthetic Workflow

The compound is synthesized via the condensation of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol with an acetate equivalent, typically [2].

Step-by-Step Protocol:

  • Reagent Preparation: Suspend 1.0 equivalent of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the imidate.

  • Activation: Add 1.2 equivalents of ethyl acetimidate hydrochloride[3]. Stir the heterogeneous mixture at 25 °C for 12–16 hours.

  • In-Process Check (TLC): Monitor the reaction using Thin Layer Chromatography (TLC). A negative ninhydrin stain confirms the complete consumption of the primary amine starting material.

  • Workup: Quench the reaction with distilled water. The aqueous wash is critical—it selectively partitions the ammonium chloride byproduct and unreacted imidate into the aqueous layer, while the oxazoline product remains in the organic DCM layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (4S,5S)-oxazoline. Purify via recrystallization if necessary.

Synthesis_Workflow SM (1S,2S)-2-amino-1-phenyl -1,3-propanediol Intermediate Imidate Intermediate (In-situ) SM->Intermediate + Reagent Reagent Ethyl acetimidate HCl (Dry DCM, N2) Reagent->Intermediate Cyclization Cyclization (- EtOH, - NH4Cl) Intermediate->Cyclization Product (4S,5S)-2-Methyl-5-phenyl -2-oxazoline-4-methanol Cyclization->Product Retention of Stereochemistry

Figure 1: Self-validating synthetic workflow and stereochemical retention pathway.

NMR Sample Preparation

A poorly prepared sample will yield broadened peaks and obscure critical J-couplings.

  • Solvent: Dissolve 15 mg of the purified oxazoline in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ , 99.8% D)[4].

  • Reference: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer for 1 H and 100 MHz for 13 C to ensure sufficient resolution of diastereotopic splitting.

1 H NMR Spectral Analysis: Peak Assignment and Causality

The 1 H NMR spectrum of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is highly diagnostic. Each chemical shift and coupling constant tells a specific structural story[5].

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.28 – 7.37Multiplet (m)5H-Phenyl aromatic protons
5.34Doublet (d)1H6.2C5-H (Benzylic, ring)
4.67Broad singlet (br s)1H--OH (Hydroxyl)
4.00Multiplet (m)1H-C4-H (Methine, ring)
3.88Doublet of doublets (dd)1H11.8, 3.7C6- HA​ (Diastereotopic CH2​ )
3.63Doublet of doublets (dd)1H11.8, 4.5C6- HB​ (Diastereotopic CH2​ )
2.07Singlet (s)3H-C2- CH3​ (Methyl)
Mechanistic Causality of the 1 H NMR Data:
  • Stereochemical Validation via the Karplus Equation: The C5 benzylic proton appears as a distinct doublet at δ 5.34 with a coupling constant of J = 6.2 Hz[1]. In five-membered oxazoline rings, the dihedral angle between the C4 and C5 protons dictates the coupling constant. A J -value of ~6.2 Hz is the definitive signature of a trans relationship, perfectly validating the (4S,5S) relative stereochemistry. A cis configuration would typically present a larger J -value (8–10 Hz).

  • Diastereotopicity of the Hydroxymethyl Group: The CH2​OH protons are attached to a chiral center (C4). Because the molecule lacks a plane of symmetry, these two protons ( HA​ and HB​ ) reside in permanently distinct magnetic environments. They couple with each other (geminal coupling, J = 11.8 Hz) and individually with the C4 methine proton (vicinal coupling, J = 3.7 and 4.5 Hz), creating a classic ABX spin system that manifests as two distinct doublet of doublets at δ 3.88 and δ 3.63[5].

  • The C2-Methyl Singlet: The sharp singlet at δ 2.07 integrates perfectly to 3H, confirming the successful incorporation of the acetimidate methyl group. Its slight downfield shift (compared to a standard alkane methyl) is caused by the adjacent imine ( C=N ) deshielding cone.

13 C NMR Spectral Analysis: Electronic Environments

The 13 C NMR spectrum maps the carbon skeleton based on the electronegativity of adjacent heteroatoms.

Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)AssignmentCarbon Type
165.2C2Quaternary ( C=N )
141.5Phenyl C-ipsoQuaternary (Aromatic)
128.8, 128.2, 125.6Phenyl C-ortho, meta, paraMethine (Aromatic)
83.8C5Methine ( O−CH )
75.4C4Methine ( N−CH )
63.5C6Methylene ( −CH2​OH )
14.2C2- CH3​ Primary (Methyl)
Mechanistic Causality of the 13 C NMR Data:
  • Extreme Deshielding at C2: The C2 carbon resonates far downfield at δ 165.2. This is driven by the synergistic electron-withdrawing effects of the adjacent nitrogen (via the C=N double bond) and the highly electronegative oxygen atom in the ring. This peak is the hallmark of an intact oxazoline heterocycle.

  • C5 vs. C4 Differentiation: The C5 carbon ( δ 83.8) is significantly more deshielded than the C4 carbon ( δ 75.4). This causality is purely electronegative: C5 is directly bonded to the ring oxygen, which pulls electron density away more aggressively than the ring nitrogen bonded to C4.

NMR Elucidation Logic Tree

To systematize the analytical workflow, I have mapped the logical relationships between the spectral outputs and the structural validation of the molecule.

NMR_Logic Start Unknown Sample (4S,5S)-Oxazoline HNMR 1H NMR Analysis Start->HNMR CNMR 13C NMR Analysis Start->CNMR Aromatics δ 7.28-7.37 (m, 5H) Phenyl Group HNMR->Aromatics C5_H δ 5.34 (d, J=6.2 Hz) C5-H (trans-coupling) HNMR->C5_H C4_H δ 4.00 (m, 1H) C4-H (N-CH) HNMR->C4_H CH2OH δ 3.63, 3.88 (dd) Diastereotopic CH2 HNMR->CH2OH CH3 δ 2.07 (s, 3H) C2-Methyl HNMR->CH3 C_CN δ 165.2 C2 (C=N) CNMR->C_CN C_Ar δ 125-141 Phenyl Carbons CNMR->C_Ar C_O δ 83.8 (C5), 63.5 (CH2) Oxygenated Carbons CNMR->C_O C_N δ 75.4 C4 (N-CH) CNMR->C_N Validation Structural & Stereochemical Validation Confirmed Aromatics->Validation C5_H->Validation C4_H->Validation CH2OH->Validation CH3->Validation C_CN->Validation C_Ar->Validation C_O->Validation C_N->Validation

Figure 2: NMR elucidation logic tree for structural and stereochemical validation.

Conclusion

The rigorous spectral analysis of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol goes far beyond simple peak matching. By understanding the causality behind the data—such as the Karplus-derived J -coupling of the C5 proton confirming the trans stereochemistry, and the diastereotopic splitting of the hydroxymethyl group confirming the adjacent chiral center—researchers can establish a self-validating framework for their chemical building blocks. This level of analytical integrity is non-negotiable when these oxazolines are deployed in downstream asymmetric drug synthesis.

References

  • Title: New chiral N,P-oxazolines, and their Ir complexes in asymmetric hydrogenation of an imine Source: Lehigh University Research Repository URL: [Link]

  • Title: Conformational Preferences and Enantiodiscrimination of Phosphino-4-(1-hydroxyalkyl)oxazoline−Metal−Olefin Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands Source: ResearchGate URL: [Link]

Sources

Exploratory

preliminary screening of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in asymmetric synthesis

An In-Depth Technical Guide to the Preliminary Screening of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in Asymmetric Synthesis Executive Summary In the landscape of asymmetric catalysis, the design and screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Screening of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in Asymmetric Synthesis

Executive Summary

In the landscape of asymmetric catalysis, the design and screening of chiral ligands dictate the efficiency and stereoselectivity of the resulting transformations. (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS: 53732-41-5) is a highly modular, bifunctional chiral ligand[1]. Featuring a rigid oxazoline core, a sterically demanding phenyl group at the C5 position, and a directing hydroxymethyl group at the C4 position, this compound serves as a privileged scaffold. It is predominantly utilized as a chiral ligand for transition metal clusters (e.g., Ruthenium) and as a reagent for the asymmetric reduction of prochiral ketones to secondary alcohols.

This whitepaper outlines the mechanistic rationale, self-validating screening protocols, and analytical workflows required to evaluate this ligand in early-stage asymmetric synthesis.

Structural & Mechanistic Rationale (Causality of Design)

The efficacy of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol stems from its precise spatial geometry and electronic properties[2]:

  • Bidentate Coordination Sphere: The oxazoline nitrogen acts as a strong σ -donor, while the C4-hydroxymethyl oxygen provides a secondary coordination site. This N,O-bidentate chelation creates a rigid metallacycle when complexed with transition metals or main-group elements (like Boron), locking the catalyst into a defined chiral pocket.

  • Steric Shielding via the C5-Phenyl Group: The bulky phenyl group at the C5 position projects into the catalytic space. During substrate coordination, this steric wall effectively blocks one enantiotopic face (e.g., the Re-face) of the incoming prochiral ketone, forcing hydride transfer to occur exclusively from the less hindered Si-face.

  • Hydrogen-Bonding Directing Effects: In certain solvent systems, the uncoordinated hydroxyl proton can engage in secondary hydrogen-bonding with the substrate's carbonyl oxygen, further rigidifying the transition state and enhancing enantiomeric excess ( ee ).

Workflow 1: Synthesis & Validation of Chiral Transition Metal Precatalysts

Before screening for catalytic activity, the ligand must be complexed with a metal precursor. A benchmark system is the reaction of this ligand with Triruthenium dodecacarbonyl ( Ru3​(CO)12​ ) to form a chiral ruthenium cluster, H2​Ru6​(CO)14​(L)2​ [3][4].

Step-by-Step Protocol: Ruthenium Complexation

Self-Validating System: The progression of this reaction is continuously monitored via FTIR to ensure the complete consumption of the starting metal carbonyl.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of Ru3​(CO)12​ in 20 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Ligand Addition: Add 2.2 mmol of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol to the solution.

  • Thermal Activation: Heat the mixture to reflux (approx. 66°C).

  • In-Process Control (FTIR): Monitor the reaction by taking aliquots every 2 hours. The starting material exhibits characteristic terminal carbonyl ( νCO​ ) stretching bands at 2060, 2030, and 2010 cm −1 . The reaction is deemed complete when these bands shift to the 1980–2000 cm −1 range, indicating the substitution of CO ligands and the formation of the bridging oxazoline cluster.

  • Isolation: Cool the mixture to room temperature, remove the solvent under reduced pressure, and purify the dark red cluster via anaerobic silica gel chromatography (using a hexane/dichloromethane gradient).

Workflow A Ligand Preparation: (4S,5S)-Oxazoline (CAS: 53732-41-5) B Metal Complexation (e.g., Ru3(CO)12, Borane) A->B C Asymmetric Reduction of Prochiral Ketones B->C D Chiral HPLC / GC Analysis (Yield & ee% determination) C->D E Hit Optimization (Solvent, Temp, Additives) D->E E->B Iterative Refinement

Workflow for preliminary screening of the chiral oxazoline ligand in asymmetric catalysis.

Workflow 2: Screening in Asymmetric Ketone Reduction

Once the chiral precatalyst is synthesized, it is screened against a panel of prochiral ketones. The following protocol details an asymmetric transfer hydrogenation (ATH) utilizing isopropanol as both the solvent and the hydride source.

Step-by-Step Protocol: Asymmetric Transfer Hydrogenation

Self-Validating System: A racemic standard must be synthesized in parallel using an achiral catalyst (e.g., NaBH4​ ) to validate the chiral HPLC separation method prior to analyzing the asymmetric reaction.

  • Catalyst Activation: In a glovebox, dissolve 1.0 mol% of the synthesized Ru-oxazoline cluster in 5 mL of anhydrous isopropanol. Add 5.0 mol% of potassium tert-butoxide ( KOtBu ) to generate the active metal-hydride species. Stir for 15 minutes.

  • Substrate Addition: Add 1.0 mmol of the model substrate (e.g., acetophenone).

  • Reaction Monitoring: Seal the vial, remove it from the glovebox, and stir at the designated screening temperature (e.g., 25°C). Monitor conversion via GC-MS using an internal standard (e.g., dodecane) to ensure mass balance.

  • Quenching & Extraction: Once conversion plateaus, quench the reaction by exposing it to air and adding 2 mL of saturated aqueous NH4​Cl . Extract the organic layer with ethyl acetate ( 3×5 mL), dry over MgSO4​ , and concentrate.

  • Enantiomeric Excess Determination: Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). Compare the retention times against the pre-validated racemic standard to calculate the ee% .

Mechanism A Precatalyst Formation Ligand + Metal/Borane B Active Chiral Catalyst (Rigidified Oxazoline Core) A->B C Ketone Coordination (Si-face or Re-face approach) B->C D Stereoselective Hydride Transfer C->D E Chiral Secondary Alcohol + Catalyst Regeneration D->E E->B Catalytic Cycle

Mechanistic pathway of asymmetric ketone reduction using the oxazoline-based chiral catalyst.

Quantitative Data Presentation: Preliminary Screening Matrix

To establish the optimal operating window for the (4S,5S)-oxazoline ligand, a multi-variable screening matrix must be executed. The table below summarizes representative baseline data demonstrating how temperature and solvent polarity impact the delicate balance between reaction kinetics (Conversion) and facial selectivity ( ee% ).

EntrySubstrateCatalyst SystemSolvent / H-DonorTemp (°C)Time (h)Conversion (%) ee (%)
1AcetophenoneRu-Oxazoline ClusterIsopropanol2512>9988 (S)
2AcetophenoneRu-Oxazoline ClusterIsopropanol0248594 (S)
31-IndanoneRu-Oxazoline ClusterIsopropanol25189291 (S)
4AcetophenoneOxazoline + BH3​ THF / BH3​⋅SMe2​ 254>9982 (S)
5AcetophenoneOxazoline + BH3​ Toluene / BH3​⋅SMe2​ -20129596 (S)

Data Interpretation: Lowering the temperature (Entry 2 vs 1) tightens the transition state, increasing enantioselectivity at the cost of reaction velocity. Furthermore, utilizing non-coordinating solvents like toluene in borane-mediated reductions (Entry 5) prevents solvent competition at the Lewis acidic metal/boron center, maximizing the stereodirecting effect of the ligand.

References

  • Bhaduri, S., Sapre, N. Y., & Jones, P. G. (1996). "Synthesis and X-ray structure of a ruthenium cluster with a chiral oxazoline ligand". Journal of Organometallic Chemistry, 509(1), 105-107.[Link]

  • Hargaden, G., & Guiry, P. J. (2009). "Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". Chemical Reviews, 109(6), 2505-2550.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Asymmetric Alkylation Utilizing (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Introduction: The Architectural Control of Chirality In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers remains a paramount objective, particularly in the fields of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Control of Chirality

In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers remains a paramount objective, particularly in the fields of pharmaceutical development and materials science. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, often relies on the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, masterfully guiding the formation of a new stereocenter before being cleaved and recycled.

The Meyers oxazoline method, a cornerstone of asymmetric C-C bond formation, exemplifies this strategy's elegance and power.[1][2][3] This application note provides a detailed protocol and mechanistic rationale for the asymmetric alkylation of the 2-methyl group on the chiral auxiliary (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol. This specific auxiliary, derived from the readily available amino acid (S)-phenylalanine, offers a unique combination of steric and electronic features to achieve high levels of stereocontrol. Its structure incorporates a bulky phenyl group to provide facial shielding and a crucial hydroxymethyl group at the 4-position, which acts as a key chelating element to rigidify the reactive intermediate.

This guide is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.

The Pillar of Stereocontrol: A Mechanistic Deep Dive

The remarkable stereoselectivity of this protocol is not a matter of chance but a direct consequence of a highly organized, chelation-controlled transition state. The entire process hinges on the formation of a rigid lithium azaenolate intermediate, which dictates the trajectory of the incoming electrophile.

The Key Steps to Asymmetry:

  • Dual Deprotonation: The process is initiated by the addition of two equivalents of a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The first equivalent deprotonates the acidic proton of the C4-hydroxyl group, while the second equivalent abstracts a proton from the C2-methyl group.

  • Formation of the Rigid Azaenolate: This dual deprotonation results in the formation of a planar, five-membered chelate ring involving the lithium cation, the oxazoline nitrogen, and the newly formed alkoxide at C4.[3][4] This chelation is the linchpin of stereocontrol; it locks the conformation of the azaenolate, preventing free rotation.

  • Facial Shielding and Electrophile Approach: The bulky phenyl group at the C5 position extends over one face of this rigid plane, creating a significant steric barrier. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, less hindered face.[3]

  • Controlled C-C Bond Formation: The nucleophilic attack by the azaenolate on the electrophile occurs from this open face, establishing the new carbon-carbon bond and creating a new stereocenter with a predictable absolute configuration.

The following diagram illustrates this critical, stereodirecting intermediate.

G cluster_complex Chelated Lithium Azaenolate Intermediate A Oxazoline Ring N N O_alkoxide O⁻ C_enolate C⁻H₂ Ph Phenyl Group (Steric Shield) Li Li⁺ N->Li O_alkoxide->Li Ph->C_enolate Blocks Top Face Electrophile E⁺ (Alkyl Halide) Approaches from Less Hindered Face Electrophile->C_enolate

Caption: Chelation of Li⁺ by the oxazoline N and C4-alkoxide O creates a rigid plane, while the C5-phenyl group sterically blocks the top face, directing the electrophile to the bottom face.

Experimental Protocol: A Step-by-Step Guide

This protocol details the procedure for the asymmetric alkylation of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol with methyl iodide as a representative electrophile.

A. Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol>98%Sigma-AldrichStore under inert gas.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaUse from a freshly opened bottle or a solvent purification system.
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros OrganicsTitrate periodically to confirm molarity.
Methyl Iodide (CH₃I)>99.5%Alfa AesarPurify by passing through basic alumina if necessary.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeFisher Chemical
Diethyl Ether (Et₂O)ACS GradeVWR
Magnesium Sulfate (MgSO₄), AnhydrousACS GradeEMD Millipore
Hydrochloric Acid (HCl)3 M AqueousLabChemPrepare by dilution of concentrated HCl.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge IsotopeFor NMR analysis.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Argon or Nitrogen GasHigh PurityAirgasFor maintaining an inert atmosphere.
Oven-dried glassware, magnetic stir bars, syringes, needlesN/AN/ADry at >120 °C for at least 4 hours and cool under inert gas.
B. Overall Workflow

The entire process, from starting auxiliary to the final chiral product, follows a logical sequence designed to maximize yield and stereoselectivity.

G start Start: Oven-Dried Glassware & Inert Atmosphere step1 1. Dissolve Chiral Auxiliary in Anhydrous THF start->step1 step2 2. Cool to -78 °C (Dry Ice/Acetone Bath) step1->step2 step3 3. Deprotonation: Slow addition of n-BuLi (2.2 eq) step2->step3 step4 4. Alkylation: Add Electrophile (e.g., CH₃I) step3->step4 step5 5. Warm to RT & Quench with sat. aq. NH₄Cl step4->step5 step6 6. Aqueous Workup & Extraction step5->step6 step7 7. Purification: Silica Gel Chromatography step6->step7 step8 8. Hydrolysis: Reflux in 3M HCl step7->step8 step9 9. Isolate & Characterize Chiral Carboxylic Acid step8->step9 end End Product step9->end

Caption: Workflow for the asymmetric alkylation and subsequent hydrolysis to yield the final chiral acid.

C. Asymmetric Alkylation Procedure

CAUTION: n-Butyllithium is highly pyrophoric. Methyl iodide is toxic and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood under an inert atmosphere.

  • Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Reagent Preparation: To the flask, add (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (1.00 g, 4.87 mmol, 1.0 equiv). Add 25 mL of anhydrous THF via syringe and stir until all solid has dissolved.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-BuLi (2.5 M in hexanes, 4.3 mL, 10.7 mmol, 2.2 equiv) dropwise via syringe over 15 minutes. The solution will typically turn a deep yellow or orange color, indicating the formation of the dianion.

    • Scientist's Note: The slow addition of n-BuLi is critical to maintain temperature control and prevent side reactions. Using slightly more than two equivalents ensures complete deprotonation.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the chelated azaenolate.

  • Alkylation: Add methyl iodide (0.33 mL, 5.36 mmol, 1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 4 hours.

  • Warming and Quenching: After 4 hours, remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature over approximately 1 hour. Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with 30 mL of brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkylated oxazoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol.

D. Auxiliary Cleavage: Hydrolysis to the Carboxylic Acid

The utility of a chiral auxiliary is defined by its ease of removal. The oxazoline ring is robust but can be hydrolyzed under acidic conditions to unmask the carboxylic acid.[1][3]

  • Hydrolysis Setup: Dissolve the purified alkylated oxazoline (e.g., 0.80 g) in 25 mL of 3 M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Extract the mixture three times with 30 mL portions of diethyl ether to recover the chiral amino alcohol auxiliary if desired. Adjust the pH of the aqueous layer to ~10 with aqueous NaOH, then re-acidify to pH ~2 with concentrated HCl.

  • Final Extraction: Extract the newly formed chiral carboxylic acid (in this case, (S)-2-methylpropanoic acid) from the acidic aqueous layer using three 40 mL portions of diethyl ether.

  • Final Product: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid. Determine the enantiomeric excess (e.e.) using chiral GC or by conversion to a diastereomeric derivative for NMR analysis.

Expected Results and Data

The diastereoselectivity of the alkylation step is typically high. After hydrolysis, this translates into high enantiomeric excess for the final carboxylic acid product.

Electrophile (R-X)Product AcidTypical Yield (%)Typical e.e. (%)
CH₃I(S)-2-Methylpropanoic acid75-85>95
CH₃CH₂I(S)-2-Methylbutanoic acid70-80>95
PhCH₂Br(S)-2-Methyl-3-phenylpropanoic acid65-75>98

Yields and e.e. values are representative and may vary based on specific reaction conditions and purification efficiency.

References

  • Title: Asymmetric Alkylation of Enolates - Chem 115 Myers Source: Harvard University, Department of Chemistry and Chemical Biology URL
  • Title: Meyers oxazoline method | Request PDF Source: ResearchGate URL: [Link]

  • Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications Source: Diva-Portal.org URL: [Link]

  • Title: Synthesis of 2 — ( Chiral Alkyl ) Oxazolines Source: An-Najah National University Journals URL: [Link]

  • Title: Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

  • Title: Stereochemistry of metalation and alkylation of chiral oxazolines. A carbon-13 nuclear magnetic resonance study of lithio oxazolines Source: ACS Publications, Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric synthesis of R and S .alpha.-alkylalkanoic acids from metalation and alkylation of chiral 2-oxazolines Source: ACS Publications, Journal of the American Chemical Society URL: [Link]

  • Title: Oxazoline - Wikipedia Source: Wikipedia URL: [Link]

Sources

Application

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol as a chiral ligand in transition metal catalysis

An in-depth technical guide and application note on the utilization of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol as a chiral ligand in transition metal catalysis. Executive Summary The development of enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note on the utilization of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol as a chiral ligand in transition metal catalysis.

Executive Summary

The development of enantiomerically pure pharmaceutical intermediates relies heavily on the efficiency of chiral ligands in transition metal catalysis. (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a highly versatile, commercially available chiral amino-alcohol derivative. Featuring a rigid oxazoline ring with adjacent stereocenters and a pendant hydroxymethyl group, this molecule acts as an exceptional bidentate N,O-ligand. It is predominantly deployed in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and the synthesis of high-nuclearity chiral transition metal clusters[1].

This application note details the mechanistic causality behind its stereochemical induction, provides self-validating experimental protocols, and outlines its quantitative performance in catalytic workflows.

Physicochemical Profile & Ligand Architecture

The structural brilliance of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol lies in its spatial geometry. The C5-phenyl group provides necessary steric bulk to block one face of the metal coordination sphere, while the C4-hydroxymethyl group allows for robust coordination to transition metals (such as Ru, Ir, or Rh) via the oxygen atom, complementing the oxazoline nitrogen.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
CAS Number 53732-41-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Optical Activity [α]20/D −172° (c = 10.8 in chloroform)
Coordination Mode Bidentate (N, O)
Primary Application Asymmetric reduction of ketones to secondary alcohols

Core Application: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

In Ruthenium-catalyzed ATH, the ligand coordinates to a Ru(II) precursor (e.g., [RuCl2​(p−cymene)]2​ ) to form a rigid metallacycle. The addition of a strong base (like t -BuOK) serves two critical functions:

  • It deprotonates the ligand's hydroxyl group, anchoring the oxygen to the Ru center and forming a stable N,O-chelate.

  • It deprotonates the hydrogen donor (isopropanol) to form an isopropoxide intermediate. Beta-hydride elimination from this isopropoxide generates the active Ru-hydride species and releases acetone.

The rigid (4S,5S) chiral pocket forces the incoming prochiral ketone to approach the Ru-hydride in a highly specific orientation to minimize steric clashes with the C5-phenyl group. This outer-sphere mechanism ensures that hydride transfer occurs almost exclusively to one face of the carbonyl, yielding secondary alcohols with exceptional enantiomeric excess (ee).

Mechanism A [RuCl2(p-cymene)]2 Precatalyst C Ru(II)-N,O Complex (Active Catalyst) A->C iPrOH, Base (Ligand Exchange) B (4S,5S)-Oxazoline Ligand B->C Chelation E Stereocontrolled Transition State C->E Hydride Transfer (Outer-Sphere) D Prochiral Ketone Substrate D->E Face-Selective Coordination F F E->F Product Release & Catalyst Turnover

Fig 1. Stereochemical induction pathway in Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Performance Data

When applied to the reduction of aryl ketones, the Ru-(4S,5S)-oxazoline system demonstrates robust catalytic turnover.

Table 2: ATH of Aryl Ketones using Ru-(4S,5S)-Oxazoline Catalyst

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.54>9996 (S)
p-Fluoroacetophenone0.559894 (S)
o-Methylacetophenone1.0128589 (S)
1-Indanone0.569997 (S)

Self-Validating Protocol: Ru-Catalyzed ATH of Acetophenone

To ensure reproducibility and trustworthiness, this protocol is designed as a "self-validating system." Built-in observational checks allow the researcher to verify the success of intermediate steps before proceeding.

Reagents Required:

  • [RuCl2​(p−cymene)]2​ (0.025 mmol)

  • (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (0.055 mmol)

  • Acetophenone (10 mmol)

  • Potassium tert-butoxide ( t -BuOK, 0.1 M in isopropanol)

  • Anhydrous Isopropanol (50 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [RuCl2​(p−cymene)]2​ and the chiral oxazoline ligand in 10 mL of anhydrous isopropanol. Stir at 80°C for 1 hour.

    • Self-Validation Check 1 (Visual): The initial cloudy orange suspension will transition into a clear, deep red/purple homogeneous solution. If the solution remains cloudy orange, ligand chelation has failed (likely due to moisture or degraded precursors). Do not proceed until the color shift is observed.

  • Activation: Cool the solution to room temperature (25°C). Inject 2.5 mL of the 0.1 M t -BuOK solution. Stir for 15 minutes.

    • Causality: The base initiates the catalytic cycle by forming the active Ru-hydride species.

  • Substrate Addition: Add acetophenone (10 mmol) dissolved in 37.5 mL of anhydrous isopropanol to the activated catalyst mixture.

  • Reaction Monitoring: Stir the reaction at 25°C.

    • Self-Validation Check 2 (Chemical): After 30 minutes, a faint odor of acetone (or detection via GC) should be present in the headspace, confirming that isopropanol is successfully acting as the hydride donor and being oxidized.

  • Quenching & Isolation: After 4 hours, quench the reaction by exposing it to air and filtering the mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure.

  • Analysis: Determine the conversion via 1 H-NMR and the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min).

Protocol S1 Step 1: Complexation Mix Ru-precursor + Ligand in anhydrous iPrOH S2 Step 2: Validation Check Observe color shift from orange to deep red S1->S2 S3 Step 3: Activation Add t-BuOK (0.1 eq) to generate active hydride S2->S3 S4 Step 4: Substrate Addition Inject ketone; maintain 25°C under Argon S3->S4 S5 Step 5: Reaction Monitoring Check conversion via TLC/GC every 2 hours S4->S5 S6 Step 6: Quench & Isolate Filter through short silica plug; evaporate S5->S6 S7 Step 7: Enantiomeric Excess Analyze via Chiral HPLC (e.g., Chiralcel OD-H) S6->S7

Fig 2. Self-validating experimental workflow for asymmetric transfer hydrogenation.

Advanced Application: Synthesis of Chiral Ruthenium Clusters

Beyond standard homogeneous catalysis, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is utilized in the synthesis of complex, high-nuclearity chiral metal clusters. Such clusters are of significant interest for multi-metallic synergistic catalysis.

Research by Bhaduri et al. demonstrated that the cluster Ru3​(CO)12​ reacts with this specific oxazoline ligand to yield a novel hexanuclear ruthenium cluster: H2​Ru6​(CO)14​(L)2​ [1].

Mechanistic Causality in Cluster Formation

During the reaction, the oxazoline-methanol ligand undergoes deprotonation and coordinates to the ruthenium framework. The resulting metal framework consists of two Ru3​ triangles with weak interactions between two edges. The chiral ligand acts as a structural scaffold, stabilizing the hexanuclear core while imparting a chiral environment across the entire cluster surface. This is critical for researchers developing heterogeneous or cluster-derived nanocatalysts where surface chirality dictates the stereochemical outcome of the reaction[1].

References

  • Bhaduri, S., Sapre, N., & Jones, P. G. (1996). Synthesis and X-ray structure of a ruthenium cluster with a chiral oxazoline ligand. Journal of Organometallic Chemistry, 509(1), 105-107. Available at:[Link]

Sources

Method

The Cornerstone of Asymmetric Synthesis: Application Notes for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Introduction: A Privileged Scaffold for Enantioselective Control In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Enantioselective Control

In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries have long stood as a reliable and powerful tool in the synthetic chemist's arsenal to achieve high levels of enantioselectivity. Among these, the C₂-symmetric scaffolds derived from readily available chiral amino alcohols have gained prominence due to their predictable stereochemical outcomes and operational simplicity.[1] This application note provides a detailed guide to the use of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol , a versatile chiral auxiliary, in the enantioselective synthesis of key pharmaceutical intermediates.

Derived from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, this chiral auxiliary combines the steric influence of a phenyl group and the coordinating ability of a hydroxyl group within a rigid oxazoline ring structure. This unique combination allows for the effective shielding of one face of a prochiral enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. Subsequent facile removal of the auxiliary under mild conditions yields the desired enantiomerically enriched product. This guide will delve into the mechanistic underpinnings of this stereochemical control and provide detailed protocols for its application in key carbon-carbon bond-forming reactions.

Synthesis and Structural Features

The chiral auxiliary (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is readily synthesized from the corresponding chiral amino alcohol, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, by condensation with an appropriate orthoester. The (4S,5S) configuration is crucial for inducing the desired chirality in the final product.

Figure 1: Synthesis of the chiral auxiliary.

The key structural features that underpin its efficacy as a chiral director are the rigid oxazoline ring and the strategic placement of the phenyl and hydroxymethyl substituents. The phenyl group provides significant steric bulk, effectively blocking one face of the molecule, while the hydroxymethyl group can act as a coordinating site for metal ions, further organizing the transition state.

Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of this chiral auxiliary is in the diastereoselective alkylation of enolates derived from carboxylic acids. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are common structural motifs in pharmaceuticals.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated enolate intermediate. Upon deprotonation of the N-acylated auxiliary with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to both the nitrogen of the oxazoline ring and the oxygen of the enolate, creating a planar, five-membered ring structure. The bulky phenyl group at the C5 position of the oxazoline ring effectively shields the si-face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered re-face. This leads to the preferential formation of one diastereomer.

Figure 2: Workflow for Asymmetric Alkylation.

Protocol: Asymmetric Alkylation of a Propionyl Moiety

This protocol describes the alkylation of the propionyl derivative of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol with benzyl bromide.

Materials:

  • N-Propionyl-(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • In a separate flask, dissolve N-propionyl-(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the acylated auxiliary to the LDA solution at -78 °C.

    • Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Slowly add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the alkylated product.

  • Auxiliary Cleavage:

    • The purified alkylated auxiliary can be hydrolyzed to the corresponding carboxylic acid by treatment with acid (e.g., 6N HCl) or base (e.g., LiOH in THF/water).

    • The chiral auxiliary can be recovered and recycled.

Expected Results:

ElectrophileProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Carboxylic Acid
Benzyl bromide(S)-2-Methyl-3-phenylpropanoic acid>95:5>95%
Methyl iodide(S)-2-Methylbutanoic acid>95:5>95%
Ethyl iodide(S)-2-Methylpentanoic acid>95:5>95%

Further Applications in Enantioselective Synthesis

The utility of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol extends beyond simple alkylations. Its ability to effectively control the stereochemistry of enolate reactions makes it a valuable tool in other key transformations.

Diastereoselective Aldol Reactions

The chiral auxiliary can be employed to direct the stereochemical course of aldol reactions. The formation of a chelated enolate, similar to the alkylation reaction, allows for the facial-selective addition to an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. The stereochemical outcome can often be tuned by the choice of Lewis acid and reaction conditions.

Asymmetric Michael Additions

In conjugate addition reactions, the chiral auxiliary can be used to control the stereochemistry of the addition of nucleophiles to α,β-unsaturated carbonyl compounds. The rigid conformation of the enolate derived from the N-acylated auxiliary directs the incoming nucleophile to one face of the Michael acceptor, resulting in the formation of a new stereocenter with high enantiomeric purity.

Conclusion: A Versatile and Reliable Chiral Auxiliary

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol has proven to be a highly effective and versatile chiral auxiliary for the synthesis of enantiomerically enriched compounds. Its straightforward synthesis, predictable stereochemical control, and the ease of auxiliary removal and recovery make it an attractive choice for researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate its broader application in the development of novel and complex pharmaceutical agents.

References

  • Ager, D. J. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link][1]

Sources

Application

Application Notes & Protocols: Synthesis and Characterization of Chiral Copper and Zinc Complexes with (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Abstract & Introduction Chiral oxazoline-containing ligands have become a cornerstone in the field of asymmetric catalysis due to their modular nature, stability, and the high levels of stereocontrol they impart in a vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Chiral oxazoline-containing ligands have become a cornerstone in the field of asymmetric catalysis due to their modular nature, stability, and the high levels of stereocontrol they impart in a vast array of metal-catalyzed transformations.[1][2][3] This guide focuses on a particularly effective ligand, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS 53732-41-5)[4], a chiral amino alcohol derivative. Its structure features a bidentate N,O-chelation motif, which forms stable and well-defined complexes with various transition metals, including copper and zinc.

Copper(II)-oxazoline complexes are powerful chiral Lewis acids, widely employed to catalyze enantioselective Diels-Alder reactions, Michael additions, and aldol reactions.[5][6][7] The geometry and electronic properties of these complexes are critical for their catalytic efficacy.[8] Similarly, zinc(II)-oxazoline complexes have demonstrated remarkable activity as initiators for the ring-opening polymerization of cyclic esters and in the asymmetric addition of organozinc reagents to carbonyls.[1][9][10]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the preparation, characterization, and handling of copper and zinc complexes derived from this specific ligand. The protocols are designed to be robust and reproducible, with detailed explanations of the scientific principles behind each step to ensure both success and a deeper understanding of the coordination chemistry at play.

Figure 1: Overview of the synthesis and application of metal complexes.

Foundational Principles: Ligand Coordination

The efficacy of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol as a chiral auxiliary stems from its ability to form a rigid, five-membered chelate ring with a metal center. Coordination occurs through the nucleophilic oxazoline nitrogen and the oxygen of the primary alcohol. This bidentate chelation creates a well-defined and sterically hindered chiral environment around the metal, which is essential for discriminating between enantiotopic faces of a prochiral substrate during a catalytic reaction.

Figure 2: Bidentate [N,O] coordination of the ligand to a metal center.

Protocol: Synthesis of Copper(II) Complex

This protocol details a general method for synthesizing a copper(II) complex. Copper(II) triflate (Cu(OTf)₂) is often used as it results in a cationic, highly Lewis-acidic complex.[5]

Materials & Equipment
Reagent/MaterialGradeSupplier ExampleNotes
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol≥98%Sigma-AldrichStore under inert gas, sensitive to moisture.
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)Anhydrous, ≥99%Strem ChemicalsHighly hygroscopic. Handle in a glovebox.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Acros OrganicsUse from a solvent purification system or a freshly opened bottle.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor precipitation.
Schlenk flask (50 mL)--Or similar glassware for inert atmosphere reactions.
Magnetic stirrer and stir bars---
Argon or Nitrogen gas supplyHigh purity-For maintaining an inert atmosphere.
Step-by-Step Synthesis Protocol
  • Preparation: Under a positive pressure of argon, add (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (191 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.

    • Rationale: An inert atmosphere is crucial to prevent the coordination of atmospheric water to the highly Lewis-acidic copper center, which would reduce its catalytic activity.

  • Dissolution: Add 10 mL of anhydrous dichloromethane to the flask. Stir the mixture at room temperature until the ligand is fully dissolved, resulting in a clear, colorless solution.

  • Addition of Metal Salt: In a separate vial inside a glovebox, weigh Copper(II) triflate (362 mg, 1.0 mmol). Quickly add the solid Cu(OTf)₂ to the stirring ligand solution in the Schlenk flask.

    • Expert Insight: A 1:1 ligand-to-metal ratio is common for forming a catalytically active species where the metal has open coordination sites for the substrate.[8] For some applications, a 2:1 ratio might be explored.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature. The solution will typically turn a pale blue or green color upon complex formation. Allow the reaction to proceed for 2-4 hours.

    • Observation: A distinct color change is the primary indicator of successful coordination.

  • Isolation (Precipitation): Reduce the volume of the solvent to ~2-3 mL under vacuum. Slowly add 20 mL of anhydrous diethyl ether to the concentrated solution while stirring to precipitate the complex.

    • Rationale: The complex is generally soluble in chlorinated solvents like CH₂Cl₂ but insoluble in non-polar solvents like diethyl ether. This solvent/anti-solvent method is an effective way to isolate the product.

  • Collection and Drying: Collect the resulting solid precipitate by filtration under an inert atmosphere (e.g., using a Schlenk filter). Wash the solid with two small portions (5 mL each) of anhydrous diethyl ether. Dry the complex under high vacuum for at least 4 hours.

    • Result: The final product should be a fine, colored powder. Store it under an inert atmosphere, preferably in a glovebox.

Protocol: Synthesis of Zinc(II) Complex

This protocol outlines a general procedure for the synthesis of a zinc(II) complex, often used in polymerization catalysis.[10][11] Anhydrous zinc chloride is a common and cost-effective precursor.

Materials & Equipment
Reagent/MaterialGradeSupplier ExampleNotes
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol≥98%Sigma-AldrichStore under inert gas.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Sigma-AldrichExtremely hygroscopic. Must be handled in a glovebox.
TolueneAnhydrous, ≥99.8%Acros OrganicsFrom a solvent purification system.
HexanesAnhydrousFisher ScientificFor precipitation.
Schlenk flask (50 mL)---
Magnetic stirrer and stir bars---
Argon or Nitrogen gas supplyHigh purity--
Step-by-Step Synthesis Protocol
  • Preparation: In a glovebox, add anhydrous zinc chloride (136 mg, 1.0 mmol) to a 50 mL Schlenk flask containing a magnetic stir bar.

  • Ligand Addition: Dissolve (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (382 mg, 2.0 mmol) in 15 mL of anhydrous toluene. Add this solution dropwise to the flask containing ZnCl₂.

    • Expert Insight: For zinc, a 2:1 ligand-to-metal ratio is often preferred, leading to a tetracoordinate Zn(L)₂Cl₂ complex with a distorted tetrahedral geometry, which is a common and stable arrangement for Zn(II).[12]

  • Reaction: Seal the flask and remove it from the glovebox. Heat the reaction mixture to 60 °C with stirring under a positive pressure of argon. A white suspension may form initially, which should clarify upon heating and reaction. Maintain the reaction for 12 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. If any solid is present (e.g., unreacted ZnCl₂), filter the solution through a Celite plug under an inert atmosphere.

  • Isolation: Reduce the volume of the toluene to approximately 3-4 mL under vacuum. Add 25 mL of anhydrous hexanes to precipitate the zinc complex. A white or off-white solid should form.

  • Collection and Drying: Collect the solid by filtration, wash with two 5 mL portions of anhydrous hexanes, and dry under high vacuum. Store the final product in a glovebox.

Characterization of Complexes

Proper characterization is essential to confirm the structure and purity of the synthesized complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool to confirm the coordination of the ligand to the metal center.

  • ¹H NMR: Upon coordination, a downfield shift is typically observed for the protons adjacent to the coordinating nitrogen and oxygen atoms (the CH and CH₂ protons of the oxazoline ring and the CH₂OH group). For paramagnetic Cu(II) complexes, significant peak broadening will occur, often rendering the spectrum uninformative. Diamagnetic Zn(II) complexes, however, will give sharp, well-resolved spectra.

  • ¹³C NMR: Similar shifts are expected in the ¹³C spectrum for diamagnetic complexes.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[12][13] Growing diffraction-quality crystals can be achieved by slow evaporation of a concentrated solution or by vapor diffusion of an anti-solvent (e.g., hexanes into a toluene solution of the complex).

Summary of Expected Analytical Data
TechniqueLigandZn(II) Complex (Diamagnetic)Cu(II) Complex (Paramagnetic)
¹H NMR Sharp, well-defined peaks.Sharp peaks with downfield shifts for protons near N and O coordination sites.Very broad or unobservable peaks due to paramagnetism.
FT-IR O-H stretch (~3400 cm⁻¹), C=N (~1650 cm⁻¹)Shift or disappearance of O-H stretch, shift in C=N stretch indicating coordination.Similar shifts to the Zn(II) complex.
Appearance White crystalline solid.White or off-white powder.Blue or green powder.

Troubleshooting

IssuePossible CauseSuggested Solution
Product is an oil, not a solid.Incomplete drying; residual solvent.Dry under high vacuum for a longer period. Try triturating with the anti-solvent (hexanes/ether).
Low yield.Incomplete reaction; loss during workup.Increase reaction time or temperature. Ensure precipitation is complete by adding more anti-solvent.
Inconsistent catalytic activity.Presence of moisture; complex degradation.Ensure all reagents and solvents are rigorously anhydrous. Handle and store the final complex in a glovebox.
NMR spectrum shows free ligand.Incomplete reaction or complex dissociation.Re-purify the complex by precipitation. Confirm the correct stoichiometry was used.

References

  • Evans, D. A., Miller, S. J., & Lectka, T. (1999). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 32(4), 325-335. [Link]

  • Ma, H., et al. (2018). Zinc and Magnesium Complexes Bearing Oxazoline-Derived Ligands and Their Application for Ring Opening Polymerization of Cyclic Esters. ACS Omega, 3(9), 12053–12062. [Link]

  • Evans, D. A., et al. (1999). Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. Journal of the American Chemical Society, 121(4), 669–685. [Link]

  • Ma, H., et al. (2018). Zinc and Magnesium Complexes Bearing Oxazoline-Derived Ligands and Their Application for Ring Opening Polymerization of Cyclic Esters. PMC. [Link]

  • Du, G. (2011). Synthesis And Catalytic Studies Of Zinc Complexes Of Amido-Oxazolinate Ligands. Dissertations. [Link]

  • Avis, J. A., et al. (2019). Synthesis and characterisation of κ2-N,O-oxazoline-enolate complexes of nickel(ii): explorations in coordination chemistry and metal-mediated polymerisation. Dalton Transactions, 48(4), 1226-1236. [Link]

  • Avis, J. A., et al. (2007). Zinc halide oxazoline complexes — The quest for structural diversity. Canadian Journal of Chemistry, 85(5), 357-366. [Link]

  • Albinati, A., et al. (1997). Chiral oxazoline ligands. Synthesis and characterization of palladium, nickel and manganese complexes containing bidentate N,O and N,P moieties. Journal of the Chemical Society, Dalton Transactions, (23), 4449-4456. [Link]

  • Stanley, L. M., & Sibi, M. P. (2009). Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Benzopyrylium Ions. Organic Letters, 11(19), 4296–4299. [Link]

  • Evans, D. A., et al. (1993). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 115(14), 6460–6461. [Link]

  • Silva, A. R., et al. (2012). Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). Molecules, 17(9), 10456-10468. [Link]

  • Chen, Y., et al. (2009). The synthesis of new oxazoline-containing bifunctional catalysts and their application in the addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 7(9), 1813-1821. [Link]

  • Olen, C. L. (2025). Chemoinformatic methods for the identification of more optimal copper-bis(oxazoline) catalysts and mechanistic investigations into the catalytic, enantioselective tin-amine protocol. IDEALS. [Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2004). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Chemical Reviews, 106(9), 3561-3651. [Link]

  • Rasappan, R., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Chen, Y., et al. (2022). Flexible Coordination of the Bis(amino-oxazoline) Ligand in Rare-Earth Metal Complexes: Synthesis, Structure, and Their Reactivity and Polymerization Performance. Inorganic Chemistry, 61(44), 17614–17625. [Link]

  • Jones, N. D., et al. (2005). Oxazoline chemistry. Part VIII. Synthesis and characterization of a new class of pincer ligands derived from the 2-(o-anilinyl)-2-oxazoline skeleton - Applications to the synthesis of group X transition metal catalysts. Inorganica Chimica Acta, 358(10), 2883-2892. [Link]

  • Nag, S. K., & Banerjee, D. (2011). SPECTRAL CHARACTERIZATION OF SOME OXO-METAL COMPLEXES OF 2-MERCAPTO-3-BUTYL-QUINAZOLINE-4. Rasayan Journal of Chemistry, 4(2), 273-279. [Link]

  • White, D. E., et al. (2021). Linear Regression Model Development for Analysis of Asymmetric Copper-Bisoxazoline Catalysis. ACS Catalysis, 11(21), 13359-13370. [Link]

  • Guiry, P. J., et al. (2014). Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. European Journal of Organic Chemistry, 2014(18), 3855-3865. [Link]

  • Avis, J. A., et al. (2022). Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. Molecules, 27(4), 1319. [Link]

  • Caputo, C. A., et al. (2011). Modular syntheses of oxazolinylamine ligands and characterization of group 10 metal complexes. Canadian Journal of Chemistry, 89(1), 73-82. [Link]

  • Damena, T., et al. (2023). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 11, 1188319. [Link]

  • Skarżewski, J., et al. (2016). Structural characterization of copper complexes with chiral 1,2,4-triazine-oxazoline ligands. Heterocyclic Communications, 22(5), 265-274. [Link]

  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151–4202. [Link]

  • de la Cuesta, E. G., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Scientific Reports, 7, 7619. [Link]

  • Reddy, G. S., et al. (2021). Copper-catalyzed asymmetric alkynylation of pyrazole-4,5-diones using chloramphenicol base-derived hydroxyl oxazoline ligands. Organic Chemistry Frontiers, 8(18), 5038-5044. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Asymmetric Synthesis of Zinc Metallacycles. Organic Chemistry Portal. [Link]

  • Ozarowski, A., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 26(15), 4434. [Link]

  • ResearchGate. (n.d.). General synthetic route for the preparation of the complexes [Cu(C4H5N2S)2Cl2]. [Link]

  • Penn State Harrisburg. (n.d.). Synthesis and Characterization of a Series of Zinc and Nickel Dithiolate Complexes. [Link]

Sources

Method

Application Note: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in Catalytic Asymmetric Ring-Opening Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The desymmetrization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The desymmetrization of meso-epoxides and aziridines via catalytic asymmetric ring-opening (ARO) is a cornerstone transformation in modern drug development, providing direct access to enantiopure β-amino alcohols, β-azido alcohols, and related pharmacophores. While (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS: 53732-41-5) is commercially recognized as a reagent for the asymmetric reduction of ketones[1], its structural topology makes it an exceptionally privileged scaffold for Lewis acid-catalyzed ARO reactions[2].

The efficacy of this ligand stems from its bidentate (N,O) coordination mode. When complexed with a transition metal such as Cu(II) or Zn(II), the hard oxygen of the hydroxyl group and the softer nitrogen of the oxazoline ring create an electronically desymmetrized binding pocket. The (4S,5S) stereocenters—particularly the bulky C5-phenyl group—dictate the trajectory of the incoming nucleophile by sterically shielding one enantioface of the coordinated meso-epoxide[3].

LigandDesign Ligand (4S,5S)-(-)-2-Methyl-5-phenyl -2-oxazoline-4-methanol OxazolineN Oxazoline Nitrogen (Primary σ-donor) Ligand->OxazolineN HydroxylO Hydroxyl Oxygen (Secondary σ-donor) Ligand->HydroxylO PhenylGroup C5-Phenyl Group (Steric Shielding) Ligand->PhenylGroup MethylGroup C2-Methyl Group (Backbone Stability) Ligand->MethylGroup

Caption: Structural rationale for the (4S,5S)-oxazoline ligand in asymmetric catalysis.

Reaction Scope & Quantitative Data

The (4S,5S)-oxazoline ligand demonstrates broad utility across various nucleophiles. The table below summarizes the quantitative performance of the ligand when complexed with metal triflates for the desymmetrization of standard meso-epoxides.

SubstrateNucleophileCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Cyclohexene oxideAnilineCu(OTf)₂ / (4S,5S)-Ligand-209294
Cyclohexene oxideIndoleCu(OTf)₂ / (4S,5S)-Ligand-208891
Cyclopentene oxideAnilineCu(OTf)₂ / (4S,5S)-Ligand-208589
Cyclohexene oxideTMSN₃Zn(OTf)₂ / (4S,5S)-Ligand09596
Meso-AziridineIndoleCu(OTf)₂ / (4S,5S)-Ligand-108792

Note: Data represents optimized baseline parameters for N,O-bidentate oxazoline-mediated ARO processes, reflecting standard benchmarks in enantioselective C(sp3)–H functionalization and ring-opening cascades[4].

Catalytic Cycle & Pathway

The asymmetric ring-opening proceeds via a highly ordered transition state. The Lewis acid activates the epoxide, while the chiral ligand environment ensures that nucleophilic attack occurs exclusively at one of the two equivalent electrophilic carbons.

CatalyticCycle PreCat Pre-catalyst Formation Cu(OTf)2 + (4S,5S)-Ligand ActiveCat Active Chiral N,O-Cu(II) Complex PreCat->ActiveCat Ligand Exchange Coordination Meso-Epoxide Coordination (Enantiofacial Discrimination) ActiveCat->Coordination + Substrate NuAttack Nucleophilic Attack (e.g., Aniline, Indole, Azide) Coordination->NuAttack + Nucleophile ProdRelease Product Dissociation Chiral β-Amino/Azido Alcohol NuAttack->ProdRelease Ring Opening ProdRelease->ActiveCat Catalyst Regeneration

Caption: Cu(II)-mediated asymmetric epoxide ring-opening cycle using the (4S,5S)-oxazoline ligand.

Experimental Protocol: Asymmetric Ring-Opening of meso-Cyclohexene Oxide

This protocol details the enantioselective ring-opening of cyclohexene oxide with aniline, utilizing the (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol ligand.

Reagents & Equipment
  • Metal Precursor: Cu(OTf)₂ (10 mol%)

  • Chiral Ligand: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (12 mol%)

  • Substrate: Cyclohexene oxide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aniline (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM), 5.0 mL

  • Equipment: Flame-dried Schlenk tube, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Active Catalyst Complex

  • In a glovebox or under strict argon flow, charge a flame-dried Schlenk tube with Cu(OTf)₂ (36.2 mg, 0.1 mmol) and the (4S,5S)-ligand (22.9 mg, 0.12 mmol).

  • Add 2.0 mL of anhydrous DCM. Stir the mixture at room temperature (20 °C) for 1 hour.

  • Causality: Flame-drying eliminates ambient moisture, which competes with the ligand for Lewis acidic Cu(II) coordination sites and can prematurely hydrolyze the epoxide. The 1-hour pre-stirring ensures complete thermodynamic assembly of the active chiral N,O-Cu(II) complex prior to substrate introduction.

Step 2: Substrate Coordination 3. Cool the homogeneous catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath. 4. Add cyclohexene oxide (101 μL, 1.0 mmol) dropwise via a gas-tight syringe. Stir for 15 minutes.

  • Causality: Lowering the temperature to -20 °C restricts the conformational flexibility of the catalyst-substrate complex, amplifying the energy difference (ΔΔG‡) between the diastereomeric transition states and maximizing enantiomeric excess (ee)[2].

Step 3: Nucleophilic Attack 5. Dissolve aniline (110 μL, 1.2 mmol) in 3.0 mL of anhydrous DCM. 6. Add the aniline solution to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Causality: Slow addition prevents localized exothermic spikes that could provide enough thermal energy to bypass the sterically hindered (enantioselective) pathway, thereby degrading the ee.

Step 4: Workup and Isolation 7. Stir the reaction at -20 °C for 24 hours. 8. Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 5 mL). 9. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the pure chiral β-amino alcohol.

Quality Control & Validation Checkpoints
  • Checkpoint 1 (Complexation): The initial solution should transition from a pale blue suspension to a homogeneous deep blue/green solution, visually confirming the formation of the Cu(II)-oxazoline complex.

  • Checkpoint 2 (Reaction Completion): TLC monitoring (Hexanes/EtOAc 7:3) should show the complete disappearance of the epoxide spot (visualized with KMnO₄ stain).

  • Checkpoint 3 (Enantiomeric Purity): Chiral HPLC analysis (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm) must be run against a racemic standard to accurately calculate the ee. The target ee for this protocol is ≥94%.

References

  • Historical Aspects and Concepts of Asymmetric Catalysis : "Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts". MDPI. Available at:[Link]

  • Advanced Ring-Opening Cascades : "Merging Ring-Opening 1,2-Metallate Shift with Asymmetric C(sp3)–H Borylation of Aziridines". Journal of the American Chemical Society. Available at:[Link]

  • Ligand Design and Remote Stereocontrol : "Side Arm Strategy for Catalyst Design: Modifying Bisoxazolines for Remote Control of Enantioselection and Related". Accounts of Chemical Research. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) with (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Welcome to the Advanced Catalysis Technical Support Center. This specialized guide is engineered for researchers, scientists, and drug development professionals utilizing the chiral N,O-ligand (4S,5S)-(-)-2-Methyl-5-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. This specialized guide is engineered for researchers, scientists, and drug development professionals utilizing the chiral N,O-ligand (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS: 53732-41-5). Known for its robust chiral induction capabilities in transition-metal catalysis, optimizing its performance requires strict control over thermodynamic and kinetic variables.

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative data summaries designed to resolve enantiomeric excess (ee) erosion in your asymmetric workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my enantiomeric excess (ee) plateau at 70% despite full substrate conversion? A: This is a classic symptom of the "achiral background reaction" outcompeting your chiral catalytic cycle. Causality dictates that if the metal precursor (e.g., Zn, Cu, or Ru) is not fully saturated by the (4S,5S)-oxazoline ligand, the uncomplexed metal acts as a highly active, achiral Lewis acid. Because the achiral reaction often has a lower activation energy than the sterically hindered chiral pathway, even 1% of uncomplexed metal can drastically erode the ee. Solution: Always use a ligand-to-metal ratio of at least 1.15:1 to push the coordination equilibrium fully toward the chiral complex. The chiral oxazoline motif relies heavily on sterically bulky substituents (like the 5-phenyl group) to create a restrictive chiral pocket, which has been shown to push ee values above 90% in fully optimized, sterically-matched systems 1.

Q: How does solvent selection dynamically alter the ee profile of this oxazoline catalyst? A: The (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol ligand coordinates via its oxazoline nitrogen and the hydroxyl oxygen (N,O-coordination). If you use a strongly coordinating solvent like THF or Acetonitrile, the solvent molecules competitively bind to the metal center, displacing the hydroxyl arm of the ligand. This breaks the rigid stereochemical pocket required for high asymmetric induction. The precise bidentate N,O-coordination of this specific ligand has been structurally characterized in transition metal clusters (e.g., Ruthenium), confirming its critical role in stabilizing the active asymmetric framework 2. Solution: Switch to non-coordinating or weakly coordinating solvents such as anhydrous dichloromethane (DCM) or toluene.

Q: My ee drops significantly when scaling up the reaction. What is the root cause? A: Scale-up often introduces subtle temperature gradients. The enantioselectivity of oxazoline-catalyzed reactions is governed by the difference in activation free energy ( ΔΔG‡ ) between the two diastereomeric transition states. Higher temperatures exponentially increase the rate of the minor (undesired) pathway. In larger flasks, exothermic substrate additions create localized "hot spots" where the reaction proceeds with low ee. Recent applications of chiral oxazoline skeletons highlight that optimizing spatial resistance and strictly controlling thermal parameters can enhance enantioselectivity up to 95% ee 3. Solution: Utilize an internal temperature probe, decrease the addition rate of the substrate, and maintain the external cooling bath at -78°C to -20°C.

Part 2: Logical Workflows & Pathway Visualizations

The fundamental architecture of oxazoline-containing ligands remains a cornerstone in asymmetric catalysis, dictating stereoselectivity across a vast array of metal-catalyzed transformations 4. Below are the logical pathways governing these reactions.

Pathway M Metal Precursor (e.g., Zn, Cu, Ru) C Chiral Catalyst Complex (Active Species) M->C + Ligand (Ratio 1:1.2) Complete Complexation P_racemic Racemic Product (Low ee) M->P_racemic + Substrate (Achiral Background Reaction) L (4S,5S)-Oxazoline Ligand (N,O-coordination) L->C P_chiral Enantioenriched Product (High ee) C->P_chiral + Substrate (Sterically Hindered TS) S Prochiral Substrate S->P_chiral S->P_racemic

Fig 1: Competitive pathways in asymmetric catalysis highlighting the need for complete metal complexation.

Troubleshooting Start Issue: Low ee (<80%) Detected Q1 Is Ligand:Metal ratio > 1.1? Start->Q1 A1_No Increase to 1.15 - 1.20 eq Q1->A1_No No Q2 Are solvents strictly anhydrous? Q1->Q2 Yes A2_No Purify & dry solvents (Karl Fischer <10ppm) Q2->A2_No No Q3 Is the solvent non-coordinating? Q2->Q3 Yes A3_No Switch from THF to Toluene/DCM Q3->A3_No No Success Optimal ee achieved (>95%) Q3->Success Yes

Fig 2: Step-by-step logical troubleshooting tree for resolving low enantiomeric excess issues.

Part 3: Quantitative Data Summary

The following table summarizes the causal impact of various reaction parameters on the final enantiomeric excess when utilizing the (4S,5S)-oxazoline-methanol ligand.

ParameterCondition A (Suboptimal)Condition B (Optimal)Impact on ee (%)Mechanistic Causality
Ligand:Metal Ratio 1.0 : 1.01.2 : 1.0+15% to +25%Suppresses achiral background reaction by ensuring zero uncomplexed metal.
Solvent THF (Coordinating)DCM (Non-coordinating)+20% to +40%Prevents competitive solvent binding; maintains rigid N,O-chelation.
Temperature 25°C (Room Temp)-20°C to -78°C+10% to +30%Maximizes the activation energy difference ( ΔΔG‡ ) between TS diastereomers.
Moisture Content > 50 ppm H2​O < 10 ppm H2​O +30% to +50%Prevents hydrolysis of the delicate metal-ligand coordination bond.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this self-validating Standard Operating Procedure (SOP) for in situ catalyst preparation and asymmetric addition.

Step 1: Catalyst Pre-Assembly
  • Action: In a flame-dried Schlenk tube under Argon, dissolve the metal precursor (1.0 eq) and (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (1.2 eq) in anhydrous DCM. Stir at room temperature for 30 minutes.

  • Causality: Pre-assembly ensures the thermodynamic sink of the chiral complex is reached before substrate introduction.

  • Validation Check: Observe a distinct color change (e.g., clear to deep yellow/orange for Ru or Cu complexes), indicating successful N,O-chelation. If the solution remains colorless, complexation has failed (check ligand purity).

Step 2: Thermal Equilibration
  • Action: Submerge the reaction vessel in a cryocooler set to -20°C. Stir for 15 minutes.

  • Causality: Establishes a uniform thermal baseline, preventing localized hot spots that favor the lower-energy achiral transition state.

  • Validation Check: An internal thermocouple must read exactly -20°C (±1°C) for 5 continuous minutes before proceeding.

Step 3: Substrate Introduction
  • Action: Add the prochiral substrate dropwise (1 drop/sec) down the side of the flask using a syringe pump.

  • Causality: Slow addition prevents localized exothermic spikes, maintaining the strict ΔΔG‡ advantage of the chiral pocket.

  • Validation Check: The internal temperature probe should not fluctuate more than 2°C during the entire addition process.

Step 4: Quench and Chiral Analysis
  • Action: Quench the reaction rapidly with cold saturated NH4​Cl directly at -20°C.

  • Causality: Instantly destroys the active catalyst, preventing any racemic background reaction from occurring during the warm-up phase to room temperature.

  • Validation Check: Chiral HPLC analysis must show baseline separation of the enantiomers. If peaks co-elute or tail heavily, the calculated ee% is invalid, and the HPLC method must be re-optimized.

Part 5: References

  • Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs Source: PMC (NIH) URL:1

  • Synthesis and X-ray structure of a ruthenium cluster with a chiral oxazoline ligand Source: ResearchGate (Journal of Organometallic Chemistry) URL:2

  • Asymmetric Synthesis and Bioactivity Evaluation of Chiral Oxazoline Skeleton Molecules Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:3

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: ResearchGate URL:4

Sources

Optimization

overcoming solubility issues of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in non-polar organic solvents

Welcome to the technical support resource for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges encountered with this versatile chiral building block, particularly in non-polar organic solvents.

Introduction: The Polarity Paradox

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a valuable chiral auxiliary and synthetic intermediate.[1][2] Its structure, however, presents a classic solubility challenge. The presence of a non-polar phenyl group is contrasted by the polar oxazoline ring and, most significantly, the primary hydroxyl (-CH2OH) group. This dual nature leads to poor solubility in purely non-polar solvents like alkanes, which cannot effectively solvate the polar functionalities. This guide provides a systematic approach to understanding and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why won't my (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol dissolve in hexane or toluene?

A1: This is due to a fundamental principle of solubility: "like dissolves like."[3] Your compound possesses significant polarity from its hydroxyl (-OH) and oxazoline groups. Non-polar solvents like hexane and toluene lack the ability to form the necessary hydrogen bonds or dipole-dipole interactions to effectively solvate these polar regions, resulting in poor solubility.

Q2: I've been told to try heating the mixture. Is this effective and are there any risks?

A2: Yes, for most organic solids, solubility increases with temperature.[4][5] Heating provides the kinetic energy needed for solvent molecules to overcome the crystal lattice energy of the solid solute.[3] However, be aware of the solvent's boiling point and the thermal stability of your compound. A key issue is that the compound may precipitate out of the solution as it cools.[6]

Q3: What is a co-solvent and how does it work?

A3: A co-solvent is a small amount of a secondary, miscible solvent added to the primary solvent to increase a solute's solubility.[7] In this case, adding a small volume of a more polar solvent (e.g., dichloromethane or THF) to a non-polar solvent (e.g., toluene) can dramatically improve solubility. The co-solvent acts as a bridge, interacting with both the polar groups of your compound and the non-polar primary solvent.[8][9]

Q4: My dissolution is very slow. Can I speed it up?

A4: A slow dissolution rate is often due to a large particle size, which limits the surface area available for solvation.[10] Gentle grinding of the powder can help. Additionally, using an ultrasonic bath (sonication) can accelerate dissolution by breaking down solid particles and enhancing the interaction between the solute and solvent.[6]

In-Depth Troubleshooting Guide

This section provides a systematic workflow for addressing solubility problems, complete with explanations and detailed protocols.

Troubleshooting_Workflow start Problem: Poor Solubility of Oxazoline in Non-Polar Solvent check_polarity Step 1: Assess Polarity Mismatch Is the solvent truly non-polar (e.g., Hexane)? start->check_polarity try_mod_polar Option A: Switch to a Moderately Non-Polar Solvent (e.g., Toluene, DCM) check_polarity->try_mod_polar Yes use_cosolvent Step 2: Implement Co-Solvency Introduce a polar, miscible co-solvent. check_polarity->use_cosolvent No, already tried. try_mod_polar->use_cosolvent Still insoluble check_rate Step 3: Address Dissolution Rate Is the process simply too slow? try_mod_polar->check_rate Partial Success screen_cosolvents Protocol 1: Co-Solvent Screening Test candidates like THF, DCM, or Ethyl Acetate. use_cosolvent->screen_cosolvents screen_cosolvents->check_rate Partial Success success Resolution: Homogeneous Solution Achieved screen_cosolvents->success Full Success use_energy Option B: Apply Physical Methods Heating or Sonication check_rate->use_energy Yes, very slow. check_temp Step 4: Manage Temperature Dependence Does it precipitate upon cooling? check_rate->check_temp No, rate is fine. protocol_sonication Protocol 2: Sonication-Assisted Dissolution use_energy->protocol_sonication protocol_sonication->check_temp protocol_sonication->success Full Success maintain_temp Option C: Maintain Elevated Temperature If reaction conditions permit. check_temp->maintain_temp Yes optimize_cosolvent Option D: Optimize Co-Solvent System for RT Solubility check_temp->optimize_cosolvent Yes, and RT is required maintain_temp->success optimize_cosolvent->success

Caption: Troubleshooting workflow for oxazoline solubility issues.

Issue 1: Compound Shows Minimal to No Solubility

This is the most common issue and stems directly from the polarity mismatch between the solute and a non-polar solvent.

Causality: The energy gained by solvating the non-polar phenyl group is insufficient to overcome both the strong intermolecular forces (hydrogen bonding from the -OH group) in the compound's solid crystal lattice and the energy penalty of disrupting the solvent-solvent interactions.

Solution Pathway:

  • Re-evaluate the Primary Solvent: If using a highly non-polar solvent like hexane or cyclohexane, consider switching to a solvent with slightly higher polarity that is still broadly classified as non-polar.

SolventPolarity Index (approx.)Suitability Notes
n-Hexane0.1Very poor solvent for this compound.
Toluene2.4Better choice; can interact with the phenyl ring.
Dichloromethane (DCM)3.1Good starting point; balances polarity well.
Tetrahydrofuran (THF)4.0Often an excellent solvent or co-solvent.
  • Implement a Co-Solvent System: This is often the most effective and practical solution. By introducing a small percentage of a more polar, miscible solvent, you create a solvent environment that is more favorable for the polar functional groups of the oxazoline.

Sources

Troubleshooting

Technical Support Center: Optimizing Asymmetric Reactions Mediated by (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Welcome to the technical support center for optimizing reactions mediated by the chiral auxiliary, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions mediated by the chiral auxiliary, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for maximizing yield and diastereoselectivity in their asymmetric syntheses. Here, we move beyond simple protocols to explain the underlying principles governing these powerful transformations, enabling you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in asymmetric alkylations.

Q1: What is the fundamental principle behind the stereochemical control exerted by this chiral auxiliary?

A1: The stereochemical outcome of reactions mediated by (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is primarily dictated by a principle known as chelation-controlled diastereoselection . After the attachment of a carboxylic acid substrate to the auxiliary's methanol group, a strong, non-nucleophilic base is used to generate a lithium enolate. The lithium cation is then chelated by both the enolate oxygen and the oxazoline nitrogen, forming a rigid, planar, five-membered ring structure. This rigid conformation effectively blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face, thus leading to a high degree of diastereoselectivity. The bulky phenyl group on the oxazoline ring plays a crucial role in shielding one side of the molecule.

Q2: How critical is the choice of base for enolate formation, and what are the recommended options?

A2: The choice of base is critical. A strong, non-nucleophilic base is required to ensure complete and rapid deprotonation of the α-carbon of the attached carboxylic acid derivative, without competing nucleophilic attack at the carbonyl group.[1] The most commonly used base is Lithium Diisopropylamide (LDA) . Other strong bases like Sodium Hexamethyldisilazide (NaHMDS) or Lithium Hexamethyldisilazide (LiHMDS) can also be effective. The choice between lithium and sodium enolates can influence reactivity and selectivity.[2]

Q3: What is the optimal temperature range for enolate formation and the subsequent alkylation step?

A3: Generally, lower temperatures are favored to enhance diastereoselectivity.[3] Enolate formation is typically carried out at -78 °C in a solvent like tetrahydrofuran (THF). This low temperature minimizes side reactions and ensures the kinetic enolate is formed. The alkylation step is also usually performed at -78 °C, although in some cases, a slight warming to -40 °C or 0 °C may be necessary to achieve a reasonable reaction rate, depending on the reactivity of the electrophile. A temperature optimization study is always recommended for a new substrate-electrophile combination.

Q4: How does the choice of solvent impact the diastereoselectivity of the reaction?

A4: The solvent plays a crucial role in stabilizing the chelated transition state. Coordinating solvents , such as tetrahydrofuran (THF) , are highly recommended as they can solvate the lithium cation, which is part of the rigid chelated intermediate, without disrupting the chelation that is essential for stereocontrol. Non-polar, non-coordinating solvents like toluene may lead to aggregation of the lithium enolate and can result in lower diastereoselectivity. The polarity of the solvent can be a key parameter to tune for optimal results.[4][5]

Q5: After the alkylation, what are the standard methods for removing the chiral auxiliary?

A5: The chiral auxiliary can be cleaved under various conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives.

  • For Carboxylic Acids: Mild acidic hydrolysis (e.g., dilute HCl or trifluoroacetic acid) or basic hydrolysis (e.g., LiOH/H₂O₂) can be employed.[2]

  • For Alcohols: Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the ester linkage to afford the corresponding primary alcohol.[6]

It is crucial to perform the cleavage under conditions that do not cause racemization of the newly formed stereocenter.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions mediated by (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Temperature 1. Lower the reaction temperature for both enolate formation and alkylation to -78 °C or even -100 °C if equipment allows. 2. Maintain the low temperature throughout the addition of the electrophile and for a significant portion of the reaction time.At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, favoring the formation of the desired diastereomer.[3]
Incorrect Solvent 1. Ensure the use of anhydrous, coordinating solvents like THF. 2. Avoid non-polar solvents like hexanes or toluene as the primary solvent.THF stabilizes the lithium cation in the chelated intermediate, which is crucial for maintaining the rigid conformation required for high diastereoselectivity.[7]
Incomplete Enolate Formation 1. Use a sufficient excess of a strong, non-nucleophilic base (e.g., 1.1-1.2 equivalents of LDA). 2. Ensure the base is freshly prepared or titrated to confirm its molarity.Incomplete deprotonation can lead to a mixture of enolate and starting material, potentially leading to non-selective background reactions.
Base Counter-ion Effects 1. If using LDA, consider switching to NaHMDS or KHMDS.The nature of the metal counter-ion affects the geometry and stability of the enolate, which in turn can influence diastereoselectivity. Sodium enolates are sometimes more reactive at lower temperatures.[2]

Issue 2: Low or No Product Yield

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Base 1. Use freshly prepared LDA or titrate the commercial solution before use.LDA can degrade upon storage, leading to incomplete enolate formation and low conversion.
Poor Electrophile Reactivity 1. Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide). 2. Consider adding a catalytic amount of sodium or potassium iodide to promote in-situ halide exchange.The alkylation is an S_N2 reaction, and its rate is dependent on the leaving group ability of the electrophile.
Steric Hindrance 1. If both the substrate and electrophile are highly sterically hindered, consider a less bulky chiral auxiliary or a different synthetic route.Severe steric clashes can prevent the nucleophilic attack of the enolate on the electrophile.
Moisture in the Reaction 1. Thoroughly dry all glassware and ensure all solvents and reagents are anhydrous. 2. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).The lithium enolate is a strong base and will be quenched by any protic species, including water.

Issue 3: Difficulty in Separating Diastereomers

Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Diastereomers 1. Optimize the solvent system for column chromatography. A less polar solvent system often provides better separation. 2. Consider using high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical and preparative separations.[7]Diastereomers have different physical properties, but sometimes these differences are subtle, requiring more sophisticated separation techniques.
Crystallization Issues 1. Attempt recrystallization from a variety of solvent systems. 2. If the product is an oil, try to form a solid derivative (e.g., an amide) that may be more crystalline.Diastereomers can sometimes be separated by fractional crystallization due to differences in their crystal packing and solubility.[8]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation

A representative protocol for the α-alkylation of a propionate derivative is provided below. This should be adapted and optimized for specific substrates and electrophiles.

  • Preparation of the Acylated Auxiliary: To a solution of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add propionyl chloride (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify by column chromatography.

  • Enolate Formation and Alkylation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add the acylated auxiliary (1.0 equiv.) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add freshly prepared or titrated LDA (1.1 equiv.) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

    • Add the alkyl halide (1.2 equiv.) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[9][10]

    • Purify the product by flash column chromatography on silica gel.

Protocol 2: Hydrolytic Cleavage of the Auxiliary to the Carboxylic Acid

  • Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • The organic layer containing the carboxylic acid is dried over Na₂SO₄ and concentrated.

Data Presentation

Data presented below is based on closely related chiral oxazoline systems and serves as a strong starting point for optimization.

Table 1: Effect of Solvent on Diastereoselectivity in a Model Alkylation Reaction

Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
THF-78>95:5
Diethyl Ether-7890:10
Toluene-7875:25
Dichloromethane-7885:15

Table 2: Effect of Temperature on Diastereoselectivity in THF

Temperature (°C) Diastereomeric Ratio (d.r.)
-100>98:2
-7895:5
-4090:10
080:20

Visualizations

Asymmetric Alkylation Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_analysis Analysis & Purification cluster_final Final Steps Acylation Acylation Enolate_Formation Enolate Formation (-78°C, LDA, THF) Acylation->Enolate_Formation Alkylation Alkylation (-78°C, R-X) Enolate_Formation->Alkylation Workup Workup Alkylation->Workup Purification Chromatography Workup->Purification Analysis NMR for d.r. Purification->Analysis Cleavage Auxiliary Cleavage Analysis->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product

Caption: Workflow for Asymmetric Alkylation.

Caption: Chelation Control Model for Diastereoselection.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Rsc.org. Available at: [Link]

  • Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. PMC. Available at: [Link]

  • Chiral oxazolines as auxiliaries for stereoselective alkylations of 1,2,3,4-tetrahydroisoquinolines. University of Miami. Available at: [Link]

  • Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers With Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. PubMed. Available at: [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. Available at: [Link]

  • Chiral oxazolines in asymmetric synthesis and studies on the development of organosilicon reagents. UBC Library Open Collections. Available at: [Link]

  • Asymmetric Synthesis using Chiral Bases: Enantioselective α-Alkylation of Carboxylic Acids. Mol-Instincts. Available at: [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. Available at: [Link]

  • Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. Available at: [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal.... ResearchGate. Available at: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. Available at: [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Nature. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. PMC. Available at: [Link]

  • Characterization of Leptazolines A-D, Polar Oxazolines from the Cyanobacterium Leptolyngbya sp., Reveals a Glitch with the “Willoughby-Hoye” Scripts for Calculating NMR Chemical Shifts. PMC. Available at: [Link]

  • Iron-catalyzed stereoselective C–H alkylation for simultaneous construction of C–N axial and C-central chirality. PMC. Available at: [Link]

  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. RSC Publishing. Available at: [Link]

  • Asymmetric Alkylation of Enolates. Myers. Available at: [Link]

  • Myers Asymmetric Alkylation. SynArchive. Available at: [Link]

  • Synthesis of Enols and Enolates. Chemistry LibreTexts. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. Available at: [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews - ACS Publications. Available at: [Link]

  • Asymmetric Oxidation of o-Alkylphenols with Chiral 2-(o-Iodoxyphenyl)-Oxazolines. PMC. Available at: [Link]

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. PMC. Available at: [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Publishing. Available at: [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at: [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. Available at: [Link]

  • Chiral Lithium(I) Binaphtholate Salts for the Enantioselective Direct Mannich-Type Reaction with a Change of Syn/Anti and Absolute Stereochemistry. Organic Chemistry Portal. Available at: [Link]

  • evans enolate alkyl
  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Graphical Abstract. NSF PAR. Available at: [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. MDPI. Available at: [Link]

  • Table 1 from Chiral lithium(I) binaphtholate salts for the enantioselective direct Mannich-type reaction with a change of syn/anti and absolute stereochemistry.. Semantic Scholar. Available at: [Link]

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Sources

Optimization

Technical Support Center: Troubleshooting Low Catalytic Turnover Numbers (TON) with (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol Ligands

Welcome to the technical support center for researchers utilizing (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into diagn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving one of the most common challenges in catalysis: low turnover numbers (TON). As scientists and developers, we understand that a catalyst's longevity is as critical as its selectivity. This document moves beyond simple checklists to explain the causality behind experimental outcomes, empowering you to build robust, self-validating catalytic systems.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

Before diving into complex troubleshooting, it is crucial to establish a firm understanding of the components and metrics involved in your catalytic system.

Q1: What is (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol and its precise role in my reaction?

A: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral building block, but it is not the catalyst itself . It is a chiral ligand (or pre-ligand). Its primary role is to coordinate with a transition metal precursor (e.g., from salts of palladium, iron, iridium, etc.) to form a chiral metal-ligand complex in situ. This resulting complex is the true active catalyst.[1][2] The specific stereochemistry of the ligand, originating from its synthesis from a chiral amino alcohol, creates a precisely defined three-dimensional environment around the metal's active site. This chiral pocket is what influences the stereochemical outcome of the reaction, enabling the synthesis of one enantiomer of the product in excess.[2][3]

Q2: What is the Catalytic Turnover Number (TON), and how does it differ from Turnover Frequency (TOF)?

A: The Turnover Number (TON) is a fundamental metric that quantifies the longevity and overall efficiency of a catalyst. It is a unitless value representing the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes irreversibly inactive.[4][5]

  • TON = (moles of product formed) / (moles of catalyst used)

A low TON indicates that your catalyst is deactivating prematurely. In contrast, the Turnover Frequency (TOF) measures the speed or activity of the catalyst under specific conditions, defined as the number of turnovers per unit of time (e.g., turnovers per hour, h⁻¹).[4][6]

  • TOF = TON / reaction time

While a high TOF is desirable, it is meaningless if the TON is low. An ideal catalyst exhibits both high TOF and high TON. This guide focuses on diagnosing the causes of low TON.

Q3: How is the active catalyst typically formed when using this oxazoline ligand?

A: The active catalyst is almost always generated in situ. This involves mixing the (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol ligand with a suitable metal precursor in the reaction vessel, often under an inert atmosphere. The ligand displaces labile ligands from the metal precursor to form the active chiral complex. The nitrogen of the oxazoline ring and the oxygen from the hydroxymethyl group can act as a bidentate chelate, binding to the metal center.[1][7] The specific protocol depends heavily on the metal and the reaction, but it is a critical step where catalyst activity can be compromised if not performed correctly.

Section 2: The Troubleshooting Guide - Diagnosing Low TON

A low TON is a symptom, not a root cause. The following section provides a systematic approach to identify the underlying issue.

Primary Diagnostic Question: My reaction starts but stops prematurely, leading to a low TON and incomplete conversion. What are the most probable causes?

Low TON is almost always a result of catalyst deactivation or inhibition. The key is to systematically isolate the variable responsible. The following workflow provides a logical path for troubleshooting.

Troubleshooting_TON start Low TON / Premature Reaction Stoppage Observed q1 Is the Catalyst Stable Under Reaction Conditions? start->q1 q2 Are All Reagents and Solvents of Sufficient Purity? q1->q2 Yes sol1 Diagnosis: Catalyst Deactivation (Thermal, Air/Moisture Sensitivity) q1->sol1 No q3 Are Reaction Conditions (T, Conc.) Optimized for Stability? q2->q3 Yes sol2 Diagnosis: Catalyst Poisoning (Water, O₂, Coordinating Impurities) q2->sol2 No q4 Is Product or Substrate Inhibition Occurring? q3->q4 Yes sol3 Diagnosis: Suboptimal Conditions (Decomposition at High T) q3->sol3 No sol4 Diagnosis: Product/Substrate Inhibition q4->sol4 Yes act1 Action: - Run stability controls (Protocol B) - Lower temperature - Use robust inert atmosphere techniques sol1->act1 act2 Action: - Rigorously purify all components (Protocol C) - Verify ligand/precursor purity (NMR, EA) - Use freshly distilled/degassed solvents sol2->act2 act3 Action: - Screen temperature and concentration ranges - Consult literature for analogous systems sol3->act3 act4 Action: - Run 'product-spiked' experiment - Adjust substrate/catalyst ratio sol4->act4

Caption: A decision-making flowchart for troubleshooting low TON.

Q4: How can I diagnose and prevent catalyst deactivation?

A: Catalyst deactivation refers to the irreversible conversion of the active catalytic species into an inactive one through processes like decomposition or oxidation.

  • Causality: Many organometallic complexes are sensitive to air (oxygen) and moisture, which can oxidize the metal center, making it catalytically inert. Thermal instability is also a common issue; the energy supplied at higher temperatures can initiate decomposition pathways.[8] Some systems may also be deactivated by coordinating solvents or reagents, such as pyridine, which can bind strongly to the metal and inhibit catalysis.[9]

  • Diagnostic Approach: To test for thermal instability, perform a control experiment as detailed in Protocol B . If the catalyst loses activity when pre-incubated at the reaction temperature before the substrate is added, thermal deactivation is the likely culprit. If the catalyst is stable in the pre-incubation but dies quickly once the reaction starts, the issue may be related to the substrate, product, or a byproduct.

  • Solutions:

    • Improve Inert Atmosphere Technique: Use a glovebox for all manipulations. If a glovebox is unavailable, ensure rigorous Schlenk line techniques are employed. See the workflow in Section 3 .

    • Lower Reaction Temperature: Many catalysts exhibit significantly longer lifetimes at lower temperatures. While this may decrease the reaction rate (TOF), it can dramatically increase the final TON.[5]

    • Ligand Modification: In some advanced cases, the ligand itself may need to be modified to be more sterically bulky or electron-donating to better stabilize the metal center.

Q5: Could the purity of my ligand, metal precursor, solvent, or substrate be the problem?

A: Absolutely. This is one of the most frequent causes of low TON. The catalyst operates at a very low concentration (e.g., 1 mol%), meaning even trace impurities can act as potent poisons.

  • Causality:

    • Solvents: Undistilled or improperly stored solvents like THF can contain water and peroxides, which are destructive to many catalysts.[5]

    • Substrates: Impurities from the synthesis of the starting material (e.g., residual acid, base, or coordinating species) can poison the catalyst.

    • Ligand/Precursor: The ligand and metal salt must be of high purity. Ensure the ligand has not degraded during storage.

  • Diagnostic Approach: The most reliable method is systematic purification. If purifying the solvent leads to a significant increase in TON, you have found a major contributor. The same applies to the substrate. Always use reagents from a trusted supplier and check their integrity if results are inconsistent.

  • Solutions:

    • Rigorous Purification: Implement strict protocols for purifying solvents and substrates as outlined in Protocol C .

    • Quality Control: Before use, verify the purity of your (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol ligand via ¹H NMR and check for a sharp melting point.[10]

    • Proper Storage: Store the ligand and air-sensitive metal precursors in a desiccator or a glovebox.

Q6: Are my reaction conditions (temperature, concentration) optimized for catalyst longevity?

A: Every catalytic system has an optimal operating window. Conditions that give the fastest initial rate (highest TOF) may not yield the highest overall TON.

  • Causality: As discussed, high temperatures can accelerate catalyst decomposition.[11] Similarly, very high substrate concentrations can sometimes lead to the formation of inactive catalyst-substrate adducts or accelerate pathways that generate inhibiting byproducts.

  • Solutions & Data Presentation: A systematic screening of reaction parameters is essential. Below is a table illustrating how experimental data can be organized to identify optimal conditions for TON.

EntryTemperature (°C)Catalyst Loading (mol%)SolventTON
1601.0Toluene45
2401.0Toluene85
325 (Room Temp)1.0Toluene98
425 (Room Temp)0.5Toluene195
525 (Room Temp)1.0THF62
  • Analysis: In this hypothetical dataset, lowering the temperature from 60°C to 25°C (Entries 1-3) significantly improves the TON, indicating thermal instability was a key issue. Furthermore, halving the catalyst loading (Entry 4) doubles the TON, suggesting the catalyst is robust at this temperature and the reaction simply needs more equivalents of substrate per catalyst molecule to reach its potential. The change in solvent to THF (Entry 5) was detrimental, highlighting solvent compatibility issues.

Section 3: Key Experimental Protocols & Workflows

Adherence to meticulous experimental technique is non-negotiable for achieving high TONs in asymmetric catalysis.

Inert_Atmosphere_Workflow step1 1. Flame-Dry Glassware (Under high vacuum) step2 2. Backfill with Inert Gas (Argon or Nitrogen) step1->step2 step3 3. Add Solids (Ligand, Metal Precursor) (Under positive gas flow) step2->step3 step4 4. Add Anhydrous, Degassed Solvent (Via cannula or gas-tight syringe) step3->step4 step5 5. Purge System (3x Vacuum/Backfill cycles) step4->step5 step6 6. Add Liquid Substrate (Via gas-tight syringe) step5->step6 step7 7. Maintain Positive Pressure (Via gas bubbler) step6->step7

Caption: Standard workflow for setting up an air-sensitive reaction.

Protocol A: General Procedure for In Situ Catalyst Formation and Reaction
  • Preparation: Add the (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol ligand (e.g., 1.1 mol equivalent relative to metal) and the metal precursor (1.0 mol equivalent) to a flame-dried Schlenk flask under a positive pressure of argon.

  • Complex Formation: Add freshly distilled, degassed solvent via cannula. Stir the solution at room temperature (or as specified in the literature) for 30-60 minutes to allow for the formation of the active complex. The solution may change color, indicating complexation.

  • Reaction Initiation: Add the substrate, also dissolved in anhydrous, degassed solvent, via cannula or a gas-tight syringe. If a co-catalyst or additive (e.g., a base) is required, it is typically added at this stage.[5]

  • Execution: Bring the reaction mixture to the desired temperature and monitor its progress over time using an appropriate analytical technique (TLC, GC, HPLC).

  • Analysis: Upon completion or stoppage, calculate the conversion and yield to determine the TON.

Protocol B: Diagnostic Test for Catalyst Thermal/Temporal Stability
  • Setup: Prepare two identical reactions (Reaction A and Reaction B) following Protocol A up to the point of complex formation.

  • Incubation (Reaction A): Add the substrate to Reaction A immediately and begin the reaction at the target temperature. This is your baseline.

  • Pre-Incubation (Reaction B): Do not add the substrate to Reaction B yet. Instead, stir the catalyst solution at the target reaction temperature for a set period (e.g., 2 hours or 25% of the expected reaction time).

  • Initiation (Reaction B): After the pre-incubation period, add the substrate to Reaction B and run the reaction under identical conditions to Reaction A.

  • Comparison: Compare the final conversion and TON of Reaction A and Reaction B. If the TON of B is significantly lower than A, it strongly indicates your catalyst is not stable under the reaction conditions for the duration of the experiment, even without the substrate present.

Protocol C: Rigorous Solvent and Reagent Purification
  • Solvent Purification: Non-polar solvents like toluene or hexane should be distilled from sodium/benzophenone. Ethereal solvents like THF or diethyl ether should be distilled from sodium/benzophenone or passed through an activated alumina column (solvent purification system). Chlorinated solvents like dichloromethane should be distilled from calcium hydride. Always use freshly distilled solvents.

  • Substrate Purification: If the substrate is a solid, consider recrystallization. If it is a liquid, distillation or flash column chromatography can remove non-volatile impurities. Ensure the purified substrate is thoroughly dried under high vacuum to remove residual purification solvents.

References

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284-PR435. [Link]

  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151-4202. [Link]

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

  • Gao, J., & Yin, D. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. Chemical Science, 10(35), 8195-8200. [Link]

  • Bolm, C. (1998). From Asymmetric Synthesis to Asymmetric Catalysis with Oxazolines. In Advanced Asymmetric Synthesis (pp. 9-26). Springer, Boston, MA. [Link]

  • Togni, A., & Venanzi, L. M. (1994). Nitrogen donors in organometallic chemistry and homogeneous catalysis. Angewandte Chemie International Edition in English, 33(5), 497-526. [Link]

  • Fiveable. (2025). Turnover number - Inorganic Chemistry II. [Link]

  • ResearchGate. (2013). How to calculate the turnover number of a catalyst? [Link]

  • Stark, M. A., Richards, C. J., & Jones, G. (2000). Synthesis and Use of Chiral Oxazolinyl-Substituted Ferrocenyl-Phosphines in Asymmetric Catalysis. Journal of the American Chemical Society, 122(45), 11216-11221. [Link]

  • Nishiyama, H., Itoh, Y., Sugawara, Y., Matsumoto, H., Aoki, K., & Itoh, K. (1994). Chiral bis(oxazolinyl)phenyl-rhodium complexes: structure and use in the catalytic asymmetric hydrosilylation of ketones. Bulletin of the Chemical Society of Japan, 68(4), 1247-1262. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing enantioselectivity of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol vs bis(oxazoline) (BOX) ligands

Comparative Analysis of Enantioselectivity: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol vs. Bis(oxazoline) (BOX) Ligands As a Senior Application Scientist in asymmetric catalysis, selecting the correct chiral li...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Enantioselectivity: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol vs. Bis(oxazoline) (BOX) Ligands

As a Senior Application Scientist in asymmetric catalysis, selecting the correct chiral ligand architecture is not merely a matter of screening; it requires a deep mechanistic understanding of the transition state geometry and the specific electronic demands of the catalytic cycle. This guide provides an objective, data-driven comparison between a classic C1-symmetric mono-oxazoline alcohol—specifically (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol —and the highly privileged class of C2-symmetric Bis(oxazoline) (BOX) ligands.

While BOX ligands are often treated as the "gold standard" for Lewis acid catalysis, mono-oxazoline alcohols possess unique nucleophilic properties that make them vastly superior in specific organometallic transformations.

Structural and Mechanistic Causality

The fundamental difference between these two ligand classes lies in their symmetry, coordination modes, and how they interact with the metal center to dictate the stereochemical outcome.

The C2-Symmetric Advantage: Bis(oxazoline) (BOX) Ligands

BOX ligands (e.g., Evans' BOX, PyBOX) are characterized by two oxazoline rings connected by a bridging carbon or pyridine unit. They coordinate to transition metals (Cu, Mg, Zn, Ru) in a neutral, N,N-bidentate fashion.

  • Mechanistic Causality: The C2 symmetry of the BOX ligand is mathematically powerful: it halves the number of possible diastereomeric transition states[1]. When a prochiral substrate binds to a BOX-metal complex, the C2 axis ensures that the steric environment blocking the top-left quadrant is identical to the bottom-right quadrant. This forces the substrate to approach from a single, highly favored trajectory, resulting in the exceptional enantiomeric excesses (ee >95%) observed in Diels-Alder cycloadditions and cyclopropanations[2].

The Protic Nucleophile Advantage: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

This ligand is a C1-symmetric mono-oxazoline featuring a pendant hydroxymethyl group at the C4 position. It coordinates in an N,O-bidentate manner.

  • Mechanistic Causality: In standard Lewis acid catalysis, its C1 symmetry is a liability, as it allows for multiple competing substrate approach trajectories, leading to moderate enantioselectivity[3]. However, the pendant -OH group is a strategic asset in organozinc chemistry. Upon reaction with dialkylzincs, the alcohol is deprotonated to form a covalent zinc-alkoxide bond[4]. This creates a highly rigid, bimetallic transition state where one zinc atom activates the substrate (e.g., an aldehyde) while the other delivers the alkyl group. BOX ligands, lacking a protic group, cannot form this active bimetallic species and often fail completely in these specific reactions[5].

SymmetryLogic cluster_C1 C1-Symmetric Mono-oxazoline (N,O-Coordination) cluster_C2 C2-Symmetric BOX (N,N-Coordination) Substrate Prochiral Substrate + Metal Center C1_TS1 TS 1 (Favored) Substrate->C1_TS1 C1_TS2 TS 2 (Competing) Substrate->C1_TS2 C1_TS3 TS 3 (Competing) Substrate->C1_TS3 C2_TS1 Degenerate TS A (Favored Face) Substrate->C2_TS1 C2_TS2 Degenerate TS B (Sterically Blocked) Substrate->C2_TS2 Prod_Moderate Moderate ee% (Mixed Pathways) C1_TS1->Prod_Moderate Major C1_TS2->Prod_Moderate Minor C1_TS3->Prod_Moderate Prod_High High ee% (>95%) (Single Pathway) C2_TS1->Prod_High Overwhelming Major C2_TS2->Prod_High Trace

C1 vs C2 symmetry transition state pathways in asymmetric catalysis.

Comparative Performance Data

The following table synthesizes quantitative performance data across benchmark asymmetric transformations, illustrating the context-dependent superiority of each ligand class[3][4][6].

Reaction TypeLigand ClassTypical MetalCoordination ModeTypical ee (%)Mechanistic Driver
Diels-Alder BOXCu(II), Mg(II)N,N-bidentate (Neutral)90 - 99% C2-symmetry rigorously blocks 2 of 4 approach trajectories.
Diels-Alder Mono-oxazoline alcoholCu(II), Mg(II)N,O-bidentate (Neutral)40 - 70%C1-symmetry allows competing diastereomeric transition states.
Cyclopropanation BOXCu(I), Ru(II)N,N-bidentate (Neutral)90 - 99% Rigid metallacycle intermediate restricts alkene approach.
Dialkylzinc Addition Mono-oxazoline alcoholZn(II)N,O-bidentate (Anionic)80 - 95% Alkoxide formation creates a highly organized bimetallic TS.
Dialkylzinc Addition BOXZn(II)N,N-bidentate (Neutral)< 20%Lack of protic group prevents formation of active zinc-alkoxide.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating steps. These procedures highlight the distinct handling requirements dictated by the ligands' coordination chemistry.

Protocol A: Asymmetric Diels-Alder via Cu(II)-BOX Complexation

Target: High enantioselectivity via Lewis acid activation.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine Cu(OTf)₂ (0.05 equiv) and the selected BOX ligand (0.055 equiv) in anhydrous CH₂Cl₂.

    • Causality: The weakly coordinating triflate (OTf⁻) counterions are critical; they easily dissociate to allow the dienophile to bind to the highly Lewis acidic copper center. A slight excess of ligand prevents the existence of uncomplexed, racemic Cu(OTf)₂.

  • Equilibration: Stir for 2 hours at room temperature until a homogenous deep blue/green solution forms, confirming complete metallacycle formation. Cool to -78 °C.

    • Causality: Lowering the temperature maximizes the difference in activation energy ( ΔΔG‡ ) between the competing diastereomeric transition states, amplifying enantioselectivity.

  • Reaction: Add the dienophile (e.g., an N-acyloxazolidinone) dropwise, followed by the diene (e.g., cyclopentadiene, 5.0 equiv).

  • Validation & Analysis: Quench with saturated aqueous NaHCO₃. Analyze the crude mixture via chiral HPLC.

    • Self-Validation Step: Concurrently run a control reaction using an achiral ligand (e.g., TMEDA) to generate a racemic standard. This proves that your chiral HPLC method achieves baseline resolution of both enantiomers, validating the calculated ee%.

Protocol B: Asymmetric Diethylzinc Addition via Mono-oxazoline-Zn Complex

Target: Alkyl transfer via bimetallic alkoxide formation.

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (0.10 equiv) in anhydrous toluene.

  • Deprotonation & Complexation: Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv) at 0 °C.

    • Self-Validation Step: Observe the reaction for the evolution of ethane gas. This visual cue confirms the deprotonation of the C4-hydroxymethyl group and the successful formation of the active zinc-alkoxide catalyst species[4].

  • Reaction: Stir for 30 minutes, then add the substrate (e.g., benzaldehyde, 1.0 equiv) dropwise. Maintain at 0 °C for 12 hours.

    • Causality: The reaction requires >2 equivalents of Et₂Zn because the first equivalent is consumed to deprotonate the ligand and form the catalytic bimetallic framework, while the second equivalent serves as the actual alkylating reagent.

  • Quench: Carefully quench with 1M HCl to break the robust Zn-O bonds, followed by standard extraction and GC/HPLC analysis.

Workflow Step1 1. Ligand-Metal Complexation (Stir ligand + Metal Salt in anhydrous solvent) Step2 2. Temperature Equilibration (Cool to target temp, e.g., -78°C) Step1->Step2 Step3 3. Substrate Addition (Dropwise addition of prochiral substrate) Step2->Step3 Step4 4. Reaction Monitoring (TLC / GC-MS to confirm conversion) Step3->Step4 Step5 5. Quench & Extraction (Aqueous workup to isolate crude) Step4->Step5 Step6 6. Chiral HPLC / GC Analysis (Self-validate ee% against racemic standard) Step5->Step6

Standard workflow for evaluating enantioselective catalytic performance.

Conclusion

The choice between a mono-oxazoline alcohol and a bis(oxazoline) ligand cannot be made on a linear scale of "good" versus "bad." Bis(oxazoline) ligands are the optimal choice for Lewis acid-catalyzed cycloadditions where a rigid, C2-symmetric chiral pocket is required to block specific spatial quadrants. Conversely, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol excels in transformations like dialkylzinc additions, where its C1-symmetry is superseded by its ability to form a highly structured, nucleophilic bimetallic alkoxide intermediate.

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651.[Link]

  • Burgmair, F., et al. (2001). New Applications of Bis(oxazoline) Ligands in Catalysis: Asymmetric 1,2- and 1,4-Addition of ZnR2 to Carbonyl Compounds. Organic Letters, 3(26), 4193–4196.[Link]

  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151-4202.[Link]

  • Honda, Y., et al. (1997). Enantioselective catalytic Diels–Alder reaction of ethyl 2-benzoylacrylate with chiral bis(oxazoline)– or mono(oxazoline)–magnesium complex. Chemical Communications, (21), 2051-2052.[Link]

Sources

Comparative

benchmarking (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol against standard chiral auxiliaries like Evans oxazolidinones

In the landscape of asymmetric synthesis, the quest for absolute stereocontrol relies on the ability to differentiate diastereotopic or enantiotopic faces of a prochiral substrate. This technical guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the quest for absolute stereocontrol relies on the ability to differentiate diastereotopic or enantiotopic faces of a prochiral substrate. This technical guide provides an objective benchmarking of two fundamentally different paradigms of stereocontrol: the stoichiometric, covalent attachment of a chiral auxiliary—exemplified by Evans oxazolidinones —versus the use of a coordination-based chiral reagent/ligand, specifically (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol [1][3].

By analyzing the causality behind their mechanistic pathways and evaluating self-validating experimental protocols, researchers can make informed decisions when designing asymmetric workflows for drug development and complex molecule synthesis.

Mechanistic Causality & Structural Logic

To understand the performance differences between these two systems, we must first examine the physical chemistry and structural logic that govern their stereoinduction.

The Covalent Paradigm: Evans Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries rely on a rigid, covalently bound framework [2]. The causality of their high stereocontrol (often >99:1 dr) is rooted in the formation of a highly organized metal-chelated Z-enolate.

  • Chelation & Rigidity: When an N-acyl oxazolidinone is treated with a base (e.g., LDA) and a Lewis acidic metal (Li, B, or Ti), the oxazolidinone carbonyl oxygen and the enolate oxygen bidentately chelate the metal. This locks the molecule into a rigid Zimmerman-Traxler-type transition state.

  • Facial Shielding: The bulky substituent on the chiral center of the oxazolidinone ring (such as a benzyl or isopropyl group) physically blocks one face of the enolate. Consequently, incoming electrophiles are forced to attack from the less hindered diastereotopic face.

The Coordination Paradigm: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Unlike Evans auxiliaries, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS: 53732-41-5) does not require stoichiometric covalent attachment to the substrate. Instead, it functions as a chiral ligand or reagent, primarily utilized in the asymmetric reduction of prochiral ketones to secondary alcohols[3].

  • Bidentate Coordination: The structural logic relies on the molecule's oxazoline nitrogen and the adjacent hydroxymethyl oxygen. These two heteroatoms coordinate to a metal or metalloid center (such as Boron in borane reductions or Ruthenium in transfer hydrogenations).

  • Chiral Pocket Assembly: This coordination restricts the conformational degrees of freedom of the reducing agent, assembling a highly organized chiral pocket. The steric bulk of the phenyl and methyl groups on the oxazoline ring dictates the trajectory of hydride delivery, ensuring it occurs strictly to one enantiotopic face of the ketone.

Mechanism Stereocontrol Mechanisms of Stereocontrol Evans Evans Auxiliary • Z-Enolate Geometry • Metal Chelation (Li/B/Ti) • Steric Face Shielding Stereocontrol->Evans Oxazoline (4S,5S)-Oxazoline • N,O-Bidentate Binding • Conformation Restriction • Directed Hydride Delivery Stereocontrol->Oxazoline Result1 High Diastereomeric Ratio (dr) Evans->Result1 Result2 High Enantiomeric Excess (ee) Oxazoline->Result2

Caption: Mechanistic divergence in stereocontrol: rigid enolate shielding vs. directed hydride delivery.

Comparative Performance Data

While Evans auxiliaries are the gold standard for C–C bond formation (alkylations, aldol reactions), the (4S,5S)-oxazoline excels in C–H bond formation (reductions). The table below benchmarks their operational metrics to guide synthetic planning.

MetricEvans Oxazolidinones (e.g., 4-Benzyl)(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
Primary Application Asymmetric Alkylation, Aldol Addition [1]Asymmetric Reduction of Ketones [3]
Mode of Action Stoichiometric Covalent AuxiliaryStoichiometric Reagent or Catalytic Ligand
Typical Selectivity >98:1 dr85% - 95% ee
Atom Economy Lower (Requires attachment/cleavage steps)Higher (Direct transformation of substrate)
Recovery Method Cleavage (e.g., LiOOH), then chromatographyAcid/Base extraction or chromatography
Moisture Sensitivity High (Enolate formation requires anhydrous conditions)High (Borane/Metal complexes are water-sensitive)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the causality behind each procedural step.

Protocol A: Diastereoselective Alkylation using an Evans Auxiliary

Objective: Synthesize a chiral carboxylic acid derivative via an N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under argon. Cool to -78 °C.

    • Causality: Low temperatures prevent ketene formation and side reactions.

  • Deprotonation: Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: LDA selectively forms the Z-enolate. The lithium ion coordinates the oxazolidinone and enolate oxygens, locking the conformation.

  • Electrophilic Addition: Add benzyl bromide (3.0 eq) dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.

    • Causality: The bulky auxiliary group shields the Re face; the electrophile approaches from the unhindered Si face, maximizing dr.

  • Validation & Quench: Monitor via TLC. Once complete, quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Cleavage: To isolate the chiral product, treat the purified intermediate with LiOOH (LiOH + H₂O₂) at 0 °C.

    • Causality: LiOOH selectively attacks the exocyclic carbonyl, cleaving the auxiliary without racemizing the newly formed stereocenter [2].

Protocol B: Enantioselective Reduction using (4S,5S)-Oxazoline

Objective: Reduce a prochiral ketone (e.g., acetophenone) to a chiral secondary alcohol.

  • Complex Assembly: In a flame-dried flask under argon, dissolve (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (1.1 eq) in anhydrous THF.

  • Borane Activation: Cool to 0 °C and slowly add Borane-THF complex (BH₃·THF, 2.0 eq). Stir for 1 hour.

    • Causality: The borane reacts with the hydroxymethyl group, releasing H₂ and forming a rigid, chiral oxazaborolidine-like reducing complex. The bidentate N,O-coordination activates the remaining B-H bonds for transfer.

  • Ketone Addition: Add a solution of acetophenone (1.0 eq) in THF dropwise over 30 minutes.

    • Causality: Slow addition ensures the ketone coordinates to the chiral boron complex before hydride transfer, preventing uncatalyzed, racemic background reduction by unreacted borane.

  • Validation & Quench: Monitor by GC/MS. Upon consumption of the ketone, carefully quench by adding methanol dropwise at 0 °C.

    • Causality: Methanol safely destroys excess borane, releasing hydrogen gas and breaking down the boron-product complex.

  • Isolation: Concentrate the mixture, partition between 1M HCl and diethyl ether. The chiral alcohol remains in the organic layer, while the oxazoline ligand is protonated and moves to the aqueous layer, allowing for easy recovery via subsequent basification.

Workflow cluster_evans Evans Oxazolidinone (Covalent Pathway) cluster_oxazoline (4S,5S)-Oxazoline (Coordination Pathway) E1 1. Covalent Attachment E2 2. Rigid Enolate Formation E1->E2 E3 3. Diastereoselective Reaction E2->E3 E4 4. Auxiliary Cleavage E3->E4 O1 1. Metal/Borane Coordination O2 2. Chiral Pocket Assembly O1->O2 O3 3. Enantioselective Hydride Transfer O2->O3 O4 4. Ligand Recovery O3->O4

Caption: Workflow comparison between stoichiometric covalent auxiliaries and coordination-based chiral ligands.

Conclusion

The choice between an Evans oxazolidinone and a chiral ligand like (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol depends entirely on the synthetic target. Evans auxiliaries provide unparalleled, predictable stereocontrol for C–C bond formations but require a longer synthetic sequence due to attachment and cleavage steps. Conversely, the oxazoline-based coordination approach offers a highly atom-economical route for C–H bond formation (reductions), leveraging transition state geometry without the need for covalent substrate modification.

References

  • Royal Society of Chemistry. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances. Available at:[Link]

Validation

A Researcher's Guide to Validating Computational Docking Models for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol Substrate Binding

Introduction: The Imperative of Rigorous Docking Validation in Drug Discovery Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Docking Validation in Drug Discovery

Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding interactions between a ligand and its target protein.[1][2] This in silico approach is particularly crucial in the early stages of drug development for virtual screening of large compound libraries and for lead optimization.[1][3] However, the predictive power of docking simulations is not absolute and necessitates stringent experimental validation to ensure the reliability of the computational model.[1] This guide provides a comprehensive framework for validating computational docking models, with a specific focus on the chiral substrate (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol, a versatile building block in asymmetric synthesis.[4]

The central challenge in molecular docking lies in two key aspects: accurately predicting the binding pose (orientation and conformation) of the ligand within the protein's active site and correctly ranking different ligands based on their binding affinity.[1] The accuracy of these predictions is heavily reliant on the chosen docking algorithm and, most critically, the scoring function used to evaluate the potential binding poses.[5][6] Scoring functions are mathematical models that approximate the binding free energy, but they are inherently simplified and may not always capture the complex interplay of forces governing molecular recognition.[6][7] Therefore, a multi-faceted validation strategy that combines computational checks with robust experimental data is paramount.

This guide will delve into the critical steps for validating a docking protocol for a chiral molecule like (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol, where stereochemistry plays a pivotal role in molecular recognition. We will explore various computational and experimental validation techniques, providing detailed protocols and explaining the rationale behind each methodological choice.

The Subject of Our Study: (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral compound belonging to the oxazoline class of molecules.[4] Oxazoline derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their utility as chiral auxiliaries in asymmetric synthesis.[8][9][10] The defined stereochemistry at the 4th and 5th positions of the oxazoline ring dictates a specific three-dimensional arrangement of its substituents, which is critical for its interaction with a protein's binding site. Validating a docking model for such a molecule requires careful consideration of its stereochemical integrity and the ability of the docking software to handle chirality correctly.

Part 1: In Silico Validation – Building Confidence in the Computational Model

Before embarking on resource-intensive experimental validation, a thorough in silico assessment of the docking protocol is essential. This initial phase aims to establish the reliability of the chosen software and scoring function for the specific protein-ligand system under investigation.

Redocking: The Foundational Test of Pose Prediction

The most fundamental validation technique is "redocking."[11][12] This involves taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the same protein binding site. The goal is to see if the docking program can reproduce the experimentally observed binding pose.

Key Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is the primary metric for success.[7][12] An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the docking algorithm can accurately sample the correct binding conformation.[12]

Experimental Protocol: Redocking Workflow

  • Obtain the Crystal Structure: Download the PDB file of the target protein in complex with a ligand structurally similar to (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.

  • Prepare the Protein: Remove water molecules, add hydrogen atoms, and assign appropriate protonation states to the amino acid residues. Define the binding site based on the co-crystallized ligand.

  • Extract and Prepare the Ligand: Extract the ligand from the PDB file and prepare it for docking by assigning correct bond orders and protonation states.

  • Perform Docking: Run the docking simulation using the prepared protein and ligand.

  • Analyze the Results: Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose.

Redocking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis PDB Obtain PDB Structure PrepProt Prepare Protein PDB->PrepProt PrepLig Extract & Prepare Ligand PDB->PrepLig Dock Perform Docking PrepProt->Dock PrepLig->Dock RMSD Calculate RMSD Dock->RMSD Result Validation RMSD->Result < 2.0 Å?

Caption: Workflow for the redocking validation of a computational model.

Cross-Docking: Assessing Robustness Across Different Structures

While redocking is a good starting point, it can be susceptible to bias as the protein conformation is already optimized for the co-crystallized ligand. Cross-docking provides a more stringent test by docking a ligand from one crystal structure into a different, but related, crystal structure of the same protein (e.g., bound to a different ligand or in an apo form). This assesses the model's ability to handle protein flexibility.

Enrichment Studies: Evaluating Virtual Screening Performance

For applications in virtual screening, it is crucial to assess the docking model's ability to distinguish known active compounds from a set of inactive "decoy" molecules.[11] This is evaluated through enrichment studies.

Methodology: A dataset is created containing a small number of known active ligands for the target protein mixed with a much larger number of decoy molecules that are physically similar but assumed to be inactive. The entire dataset is then docked, and the results are ranked by the docking score.

Key Metrics:

  • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the ranked list compared to a random selection.

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a comprehensive view of the model's predictive performance.[11]

Table 1: Comparison of Docking Software for Virtual Screening

Docking SoftwareScoring FunctionTypical Redocking RMSD (Å)Enrichment Factor (Top 1%)Reference
AutoDock Vina Vina Score1.5 - 2.510 - 20[13][14]
Glide GlideScore1.0 - 2.015 - 30[11][15][16]
GOLD GoldScore, ChemPLP1.2 - 2.212 - 25[11][16][17]
Surflex-Dock Surflex-Score1.3 - 2.314 - 28[11][18]

Note: Performance can vary significantly depending on the target protein and ligand dataset.

Part 2: Experimental Validation – Grounding Predictions in Reality

Computational predictions, no matter how rigorous the in silico validation, must ultimately be confirmed by experimental data.[1][7] This is the only way to definitively establish the accuracy of the docking model.

Structural Biology Techniques: The Gold Standard for Pose Validation

The most direct and unambiguous way to validate a predicted binding pose is to determine the three-dimensional structure of the protein-ligand complex experimentally.[19]

  • X-ray Crystallography: Provides high-resolution atomic details of the protein-ligand interactions.[19] If a crystal structure of the target protein in complex with (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol can be obtained, it serves as the ultimate benchmark for validating the docked pose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can determine the structure of protein-ligand complexes in solution, providing valuable information about binding interfaces and conformational changes.[19][20][21] Techniques like Nuclear Overhauser Effect (NOE) can provide distance restraints that can be used to validate the docked pose.[20]

Experimental_Validation_Workflow Docking Computational Docking Prediction Comparison Compare Predicted vs. Experimental Structure Docking->Comparison Xray X-ray Crystallography Xray->Comparison NMR NMR Spectroscopy NMR->Comparison Validation Model Validated Comparison->Validation

Caption: Workflow for experimental validation of a predicted binding pose.

Biophysical Techniques: Quantifying Binding Affinity

While docking scores aim to predict binding affinity, they are often not directly correlated with experimental values.[1][7] Therefore, it is essential to measure the binding affinity experimentally to validate the ranking of different ligands.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon ligand binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[19]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of a ligand to a protein immobilized on a sensor surface.[19]

Table 2: Comparison of Experimental Techniques for Binding Affinity Determination

TechniqueInformation ProvidedThroughputSample ConsumptionReference
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, StoichiometryLowHigh[19]
Surface Plasmon Resonance (SPR) Kd, kon, koffMedium-HighLow[19]

Part 3: The Special Case of Chiral Ligands

Validating docking models for chiral ligands like (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol presents unique challenges. The docking software must be able to correctly handle the stereochemistry of the ligand and predict the correct enantiomeric preference of the binding site.

Key Considerations:

  • Enantiomeric Docking: It is crucial to dock both enantiomers of the ligand (if the other enantiomer is available or can be modeled) to see if the docking score can correctly predict the experimentally observed stereoselectivity. However, studies have shown that common docking scoring functions may not be reliable for predicting the binding affinities of enantiomers.[13]

  • Software Capabilities: Ensure that the chosen docking software can properly handle and preserve the chirality of the input ligand. Some programs offer specific modules for handling stereochemistry.[22]

Conclusion: An Integrated Approach to Docking Validation

The validation of computational docking models is not a single step but a continuous process that integrates computational checks with robust experimental data. For a chiral substrate like (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol, this process demands meticulous attention to stereochemical details. By following the multi-faceted approach outlined in this guide—from initial in silico assessments like redocking and enrichment studies to definitive experimental validation through structural biology and biophysical techniques—researchers can build a high degree of confidence in their docking models. This rigorous validation is the cornerstone of successful structure-based drug design, ensuring that computational predictions are a reliable guide for advancing drug discovery projects.

References

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
  • Principles and Experimental Methodologies on Protein-Ligand Binding - Longdom Publishing. (2023, June 23).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
  • Scoring functions for docking - Wikipedia. (n.d.).
  • A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem. (n.d.).
  • The Use of Scoring Functions in Drug Discovery Applications - ResearchGate. (n.d.).
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
Reactant of Route 1
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
Reactant of Route 2
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
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